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  • Product: Myelin Basic Protein (83-99) (bovine)
  • CAS: 178823-45-5

Core Science & Biosynthesis

Foundational

Unraveling the Encephalitogenic Trigger: A Guide to the Mechanism of T-Cell Activation by Myelin Basic Protein (83-99)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond a Simple Ligand-Receptor Interaction The activation of a T-cell by a specific peptide is not a mere on/off swit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Ligand-Receptor Interaction

The activation of a T-cell by a specific peptide is not a mere on/off switch but a highly orchestrated symphony of molecular interactions, signal amplifications, and regulatory feedback loops. The Myelin Basic Protein (MBP) peptide fragment spanning amino acids 83-99 stands as a cornerstone in our understanding of autoimmune neuroinflammation. Its study in the context of Experimental Autoimmune Encephalomyelitis (EAE), the principal animal model for Multiple Sclerosis (MS), has provided invaluable insights into how self-tolerance is broken, leading to devastating pathology.[1][2] This guide moves beyond a textbook description, offering a Senior Application Scientist’s perspective on the causality behind the mechanisms and the experimental logic required to dissect them. We will explore the journey from initial antigen presentation to the complex signaling cascades that dictate T-cell fate, providing not just the "what," but the "why" and "how" for professionals engaged in research and therapeutic development.

Part 1: The Trimolecular Handshake - Initiating the Autoimmune Response

The activation of a naive CD4+ T-cell is contingent upon its T-Cell Receptor (TCR) successfully recognizing a specific peptide fragment presented by an MHC class II molecule on the surface of an Antigen Presenting Cell (APC).[3][4] This "trimolecular complex" is the foundational event in the adaptive immune response and, in the case of MBP(83-99), the critical first step in the autoimmune cascade.[5]

The Antigen: Myelin Basic Protein (83-99) Peptide

MBP is a critical protein for the proper formation and maintenance of the myelin sheath in the central nervous system. The specific 17-amino-acid peptide, MBP(83-99), with the sequence ENPVVHFFKNIVTPRTP , has been identified as an immunodominant epitope in both human MS and animal EAE models.[6][7] Structural studies reveal that this peptide does not adopt a random coil but possesses a defined conformation in solution, including an alpha-helical segment around residues Val(87)-Phe(90), which may influence its interaction with both MHC and the TCR.[8]

The Presentation Platform: MHC Class II

As an exogenous protein, MBP is taken up by APCs (such as dendritic cells, macrophages, or B cells), processed in the endocytic pathway, and the resulting MBP(83-99) fragment is loaded onto MHC class II molecules. The susceptibility to EAE induced by this peptide is strongly linked to the specific MHC class II haplotype of the host.[9] For instance, in humans, the response is often restricted by the HLA-DR2 haplotype, while in SJL/J mice, it is presented by the I-As molecule.[6][10]

The binding is not indiscriminate. Specific amino acid side chains of the peptide, known as anchor residues, fit into corresponding pockets within the MHC groove, ensuring a stable complex.[9][11] For MBP(83-99) binding to certain HLA-DR molecules, residues like Valine at position 87 and Phenylalanine at position 90 serve as key anchors.[6] The stability of this peptide-MHC (pMHC) complex is a critical determinant of its immunogenicity; a more stable complex provides a more sustained signal to the T-cell.[12]

The Recognition Unit: The T-Cell Receptor (TCR)

The TCR on a CD4+ helper T-cell specifically recognizes the composite surface created by both the MBP peptide and the presenting MHC molecule. Structural studies of these autoimmune trimolecular complexes have revealed fascinating insights. Often, these self-reactive TCRs bind with suboptimal topologies or lower affinities compared to TCRs recognizing foreign pathogens.[12][13][14] This "imperfect" fit is thought to be a key reason these T-cells escape negative selection (deletion) during their development in the thymus, allowing them to persist in the periphery where they can become pathogenic.[12][14]

Trimolecular_Complex cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC Class II Peptide MBP(83-99) Peptide MHC->Peptide Presents TCR TCR TCR->MHC Recognizes MHC TCR->Peptide Recognizes Peptide CD4 CD4 CD4->MHC Stabilizes

Caption: Formation of the trimolecular complex at the APC-T-Cell interface.

Part 2: Igniting the Cascade - Intracellular Signaling Pathways

The binding of the TCR to the MBP(83-99)-MHC complex is only the first signal (Signal 1). Full T-cell activation, leading to proliferation and effector function, requires a second, co-stimulatory signal (Signal 2) from the APC.[15][16] The absence of Signal 2 can lead to T-cell anergy or non-responsiveness. This two-signal requirement is a critical checkpoint to prevent inappropriate activation against self-antigens.

Signal 1: TCR-Mediated Initiation

Engagement of the TCR triggers a rapid phosphorylation cascade. The CD4 co-receptor binds to a non-polymorphic region of the MHC class II molecule, bringing the associated Src-family kinase, Lck , into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains of the TCR complex.[3][17]

  • Lck phosphorylates the ITAMs.

  • Phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently activated.[3][17]

  • Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76 . This creates a scaffold to recruit multiple signaling molecules to the membrane, effectively forming a "signalosome."

Signal 2: Co-stimulation

The most crucial co-stimulatory interaction is between the CD28 receptor on the T-cell and its ligands, B7-1 (CD80) and B7-2 (CD86) , on the APC.[4][16][18] APCs upregulate these B7 molecules only when they are activated, typically by inflammatory signals (a "danger signal"), such as those provided by adjuvants like Complete Freund's Adjuvant (CFA) in experimental settings.[1] This ensures that T-cells are only fully activated in an inflammatory context. CD28 signaling powerfully synergizes with TCR signaling, primarily by activating the PI3K-Akt pathway, which promotes cell survival and metabolism.

Key Downstream Signaling Branches

The LAT/SLP-76 signalosome nucleates several critical downstream pathways:

  • Calcium-Calcineurin-NFAT Pathway: ZAP-70 activation leads to the phosphorylation of Phospholipase C-gamma1 (PLCγ1).[17] PLCγ1 cleaves the membrane phospholipid PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).[15][17] IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of Ca2+ into the cytoplasm. This sustained increase in intracellular calcium activates the phosphatase calcineurin , which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT translocates to the nucleus, where it is a critical driver of T-cell activation genes, including IL-2.[3][15][17]

  • DAG-PKC-NF-κB Pathway: The other product of PIP2 cleavage, DAG, remains at the membrane and activates Protein Kinase C theta (PKCθ).[17] This initiates a cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Released from its inhibitor, NF-κB moves to the nucleus to activate its target genes.[17]

  • Ras-MAPK-AP-1 Pathway: The LAT signalosome also recruits the Grb2-SOS complex, which activates the small G-protein Ras . This triggers the Mitogen-Activated Protein Kinase (MAPK) cascade, a series of sequential kinase activations (Raf → MEK → ERK).[3][15] Activated ERK moves to the nucleus and activates transcription factors that lead to the expression of c-Fos. The combination of c-Fos and another transcription factor, c-Jun (activated by a separate JNK pathway), forms the heterodimeric transcription factor AP-1 .[15]

The coordinated nuclear translocation and action of NFAT, NF-κB, and AP-1 are essential to fully transcribe the gene for Interleukin-2 (IL-2) , the canonical cytokine that drives T-cell proliferation in an autocrine and paracrine fashion.[15]

TCell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruits CD28 CD28 CD28->Lck Co-stimulation (enhances) LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits Ras Ras LAT->Ras Activates via Grb2/SOS PIP2 PIP2 PLCg1->PIP2 Cleaves MAPK MAPK Cascade (Raf→MEK→ERK) Ras->MAPK ZAP70 ZAP-70 Lck->ZAP70 Activates ZAP70->LAT Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKCθ DAG->PKC Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->IL2 AP1 AP-1 MAPK->AP1 Activates AP1->IL2

Caption: Key signaling pathways downstream of TCR and CD28 engagement.

Part 3: T-Cell Fate Decisions - The Functional Response to MBP(83-99)

The integration of the signals described above leads to a profound change in the T-cell: it transitions from a quiescent, naive state to an activated effector cell. The primary outcomes are clonal expansion and differentiation into functionally distinct T-helper (Th) subsets, defined by the specific cytokines they produce. The response to MBP(83-99) is notably heterogeneous.[5][6]

  • Pro-Inflammatory Phenotypes (Pathogenic):

    • Th1 Cells: These are considered the classical pathogenic cells in EAE.[19][20] They are characterized by the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) . IFN-γ activates macrophages and enhances MHC expression, while TNF-α is a potent pro-inflammatory cytokine.[19][20]

    • Th17 Cells: A more recently identified lineage, Th17 cells are also strongly implicated in autoimmunity. They secrete IL-17, IL-21, and IL-6 .[21] IL-17 is particularly effective at recruiting neutrophils and promoting inflammation.

  • Regulatory/Anti-Inflammatory Phenotypes:

    • Th2 Cells: These cells produce IL-4, IL-5, and IL-10 . In the context of EAE, they are often considered protective, as their cytokines can counteract the effects of Th1 cells.[6][19]

    • Regulatory T-Cells (Tregs): A subset of MBP(83-99)-specific T-cells can express the transcription factor FOXP3 and exhibit potent suppressive functions.[21] These cells are crucial for maintaining self-tolerance.

Crucially, studies have shown that T-cell clones specific for MBP(83-99) isolated from both MS patients and healthy individuals can display a wide spectrum of these phenotypes, existing on a continuum rather than in discrete boxes.[6][19][20] This functional heterogeneity is a major consideration for the design of antigen-specific therapies.

Data Summary: Cytokine Profiles of Key T-Helper Subsets
T-Helper SubsetKey Transcription FactorSignature CytokinesPresumed Role in MBP(83-99) Response
Th1 T-betIFN-γ, TNF-αPathogenic, pro-inflammatory[19][20]
Th17 RORγtIL-17, IL-6, IL-21Pathogenic, pro-inflammatory[21]
Th2 GATA3IL-4, IL-10, IL-5Regulatory, anti-inflammatory[6][19]
Treg FOXP3IL-10, TGF-βSuppressive, maintains tolerance[21]

Part 4: A Practical Guide to Experimental Methodologies

Dissecting the T-cell response to MBP(83-99) requires robust and reproducible experimental systems. The following protocols provide a self-validating framework for inducing the disease model and analyzing the resultant antigen-specific immune response.

Workflow Visualization: From EAE Induction to T-Cell Analysis

Experimental_Workflow cluster_animal In Vivo cluster_culture In Vitro cluster_analysis Functional Analysis Induction 1. EAE Induction (MBP(83-99) + CFA in SJL/J Mouse) Monitoring 2. Clinical Scoring (Monitor for paralysis) Induction->Monitoring Isolation 3. Isolate Spleen & Lymph Nodes Monitoring->Isolation Restim 4. In Vitro Restimulation (Culture cells with MBP(83-99)) Isolation->Restim Expansion 5. Clonal Expansion (Add IL-2) Restim->Expansion Prolif 6a. Proliferation Assay (CFSE or Thymidine) Expansion->Prolif Cyto 6b. Cytokine Profiling (ELISA, ELISpot, ICS) Expansion->Cyto

Caption: Standard experimental workflow for studying MBP(83-99) T-cell responses.

Protocol 1: Active Induction of EAE in SJL/J Mice

Causality: This protocol establishes the autoimmune disease in a susceptible host. The use of Complete Freund's Adjuvant (CFA) is critical; it contains heat-killed mycobacteria that provide the "danger signals" needed to activate APCs and promote a strong Th1-polarized immune response. Pertussis toxin is often used to transiently increase the permeability of the blood-brain barrier, facilitating the entry of activated T-cells into the CNS.[1]

Methodology:

  • Prepare Emulsion: Dissolve MBP(83-99) peptide in sterile PBS to a concentration of 2 mg/mL. Prepare an equal volume of CFA.

  • Create a stable water-in-oil emulsion by vigorously mixing the peptide solution and CFA (e.g., using two Luer-lock syringes connected by an emulsifying needle) until a drop of the emulsion does not disperse in water.

  • Immunization: Anesthetize an 8-10 week old female SJL/J mouse. Subcutaneously inject a total of 100 µL of the emulsion (containing 100 µg of peptide) split across two sites on the flank.

  • Pertussis Toxin (Optional but recommended): On the day of immunization (Day 0) and again on Day 2, administer 200 ng of pertussis toxin in 100 µL of PBS via intraperitoneal injection.

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around Day 7. Use a standard scoring system (e.g., 0=no disease, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

Causality: This assay directly measures the clonal expansion of T-cells in response to antigen. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be quantified by flow cytometry.

Methodology:

  • Isolate Cells: At the peak of disease (or a desired timepoint), euthanize the mouse and prepare a single-cell suspension from the spleen and draining lymph nodes.

  • Labeling: Resuspend cells at 10x106 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quench: Stop the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS) and incubate on ice for 5 minutes. Wash the cells three times with culture medium.

  • Culture: Plate 2x105 labeled cells per well in a 96-well plate. Add MBP(83-99) peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL). Use a mitogen like Concanavalin A as a positive control.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO2.

  • Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T-cell population. Proliferating cells will appear as a series of peaks with successively lower CFSE fluorescence.

Protocol 3: Intracellular Cytokine Staining (ICS)

Causality: This powerful flow cytometry-based method allows for the simultaneous identification of cell phenotype (e.g., CD4+) and function (cytokine production) at the single-cell level. It provides a frequency of antigen-specific cytokine-producing cells. A protein transport inhibitor (like Brefeldin A) is essential to trap the cytokines inside the cell for detection.

Methodology:

  • Restimulate Cells: Prepare a single-cell suspension from the spleen/lymph nodes of an immunized mouse (as in Protocol 2, Step 1).

  • Culture 1-2x106 cells per well in a 24-well plate with MBP(83-99) peptide (e.g., 20 µg/mL) for 6 hours.

  • Inhibit Secretion: For the final 4-5 hours of culture, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin).

  • Surface Stain: Harvest cells and stain for surface markers, such as anti-CD4, in FACS buffer (PBS + 2% FBS) for 30 minutes on ice.

  • Fix and Permeabilize: Wash the cells, then resuspend in a fixation/permeabilization buffer (many commercial kits are available) according to the manufacturer's instructions. This step is critical for allowing the antibodies to access intracellular targets.

  • Intracellular Stain: Add fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-17, anti-IL-4) to the permeabilized cells. Incubate for 30-45 minutes on ice.

  • Analysis: Wash the cells and acquire data on a flow cytometer. Analyze by first gating on CD4+ lymphocytes and then examining the percentage of those cells that are positive for IFN-γ, IL-17, etc.[22]

Conclusion and Therapeutic Implications

The activation of T-cells by the MBP(83-99) peptide is a multi-step, highly regulated process that serves as a paradigm for understanding organ-specific autoimmunity. The journey from the initial trimolecular interaction to the downstream signaling cascades and subsequent differentiation into heterogeneous effector populations is complex. This complexity, particularly the diverse functional phenotypes of responding T-cells, underscores why developing antigen-specific therapies for MS has been challenging.[5][6]

Nevertheless, a deep mechanistic understanding provides a logical foundation for therapeutic design. Strategies such as using altered peptide ligands (APLs) aim to engage the TCR in a way that delivers a tolerogenic or antagonistic signal, shifting the response from a pathogenic Th1/Th17 profile to a protective Th2 or Treg phenotype.[23][24] The experimental frameworks detailed here are essential tools for drug development professionals to test these hypotheses, evaluate candidate therapeutics, and ultimately advance the quest to control autoimmune disease.

References

  • Title: TCR Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: T-cell receptor Source: Wikipedia URL: [Link]

  • Title: The role of T cell receptor signaling thresholds in guiding T cell fate decisions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype Source: Neurology URL: [Link]

  • Title: Regulatory and pro-inflammatory phenotypes of myelin basic protein-autoreactive T cells in multiple sclerosis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cytokine phenotype of human autoreactive T cell clones specific for the immunodominant myelin basic protein peptide (83-99) Source: PubMed URL: [Link]

  • Title: Human T-cell response to myelin basic protein peptide (83-99): extensive heterogeneity in antigen recognition, function, and phenotype Source: PubMed URL: [Link]

  • Title: Allelic variations in rat MHC class II binding of myelin basic protein peptides correlate with encephalitogenicity Source: The Journal of Immunology URL: [Link]

  • Title: Cytokine phenotype of human autoreactive T cell clones specific for the immunodominant myelin basic protein peptide (83-99) Source: Johns Hopkins University URL: [Link]

  • Title: Experimental Autoimmune Encephalomyelitis in Mice Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: NMR structural elucidation of myelin basic protein epitope 83-99 implicated in multiple sclerosis Source: PubMed URL: [Link]

  • Title: Structural Alterations in peptide–MHC Recognition by Self-reactive T cell Receptors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice Source: National Institutes of Health (PMC) URL: [Link]

  • Title: TCR recognition of peptide/MHC class II complexes and superantigens Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recognition of self-peptide–MHC complexes by autoimmune T-cell receptors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology Source: MDPI URL: [Link]

  • Title: The Role of T Cells in Multiple Sclerosis: Molecular Mechanisms, Drivers, and Therapeutic Targets Source: SpringerLink URL: [Link]

  • Title: Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) Source: The British Journal of Pharmacology URL: [Link]

  • Title: Antigenic peptide binding to MHC class II molecules at increased peptide concentrations Source: PubMed URL: [Link]

  • Title: Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions Source: Frontiers in Immunology URL: [Link]

  • Title: Treatment of Experimental Autoimmune Encephalomyelitis by Codelivery of Disease Associated Peptide and Dexamethasone in Acetalated Dextran Microparticles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recognition of the Immunodominant Myelin Basic Protein Peptide by Autoantibodies and HLA-DR2-restricted T Cell Source: The Journal of Clinical Investigation URL: [Link]

  • Title: A new approach for evaluating antigen-specific T cell responses to myelin antigens during the course of multiple sclerosis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Two-Domain MHC Class II Molecules Form Stable Complexes with Myelin Basic Protein 69–89 Peptide That Detect and Inhibit Rat Encephalitogenic T Cells and Treat Experimental Autoimmune Encephalomyelitis Source: Matilda URL: [Link]

  • Title: TCR 13-chain sequences of MBP-(85-99)-specific T-cell clones Source: ResearchGate URL: [Link]

  • Title: Mechanisms of T-Cell Activation by Human T-Cell Lymphotropic Virus Type I Source: ASM Journals URL: [Link]

  • Title: THE ROLE OF CO-STIMULATORY MOLECULES IN DIRECTING THE FUNCTIONAL DIFFERENTIATION OF ALLO-REACTIVE T HELPER CELLS Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A double mutation of MBP(83-99) peptide induces IL-4 responses and antagonizes IFN-gamma responses Source: PubMed URL: [Link]

  • Title: The Role of Costimulatory Molecules in T-Cell Activation Source: Allied Academies URL: [Link]

  • Title: TCR recognition of peptide/MHC class II complexes and superantigens Source: PubMed URL: [Link]

  • Title: Co-stimulatory molecules decide T cell fate through regulations of their invigoration and impairment Source: bioRxiv URL: [Link]

  • Title: Role of Co-stimulatory Molecules in T Helper Cell Differentiation Source: PubMed URL: [Link]

  • Title: T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse Source: PubMed URL: [Link]

  • Title: Resolving Early Signaling Events in T-Cell Activation Leading to IL-2 and FOXP3 Transcription Source: MDPI URL: [Link]

  • Title: Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development Source: ResearchGate URL: [Link]

Sources

Exploratory

MHC Class II Binding Affinity of Bovine MBP 83-99: Structural Mechanics, Assay Methodologies, and Therapeutic Engineering

Executive Summary Bovine Myelin Basic Protein (MBP) 83-99 peptide (sequence: ENPVVHFFKNIVTPRTP) is a highly conserved, immunodominant epitope utilized extensively in the study of Multiple Sclerosis (MS) and its premier a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bovine Myelin Basic Protein (MBP) 83-99 peptide (sequence: ENPVVHFFKNIVTPRTP) is a highly conserved, immunodominant epitope utilized extensively in the study of Multiple Sclerosis (MS) and its premier animal model, Experimental Autoimmune Encephalomyelitis (EAE)[1]. The encephalitogenic potential of MBP 83-99 is fundamentally dictated by its high-affinity binding to Major Histocompatibility Complex (MHC) Class II molecules—specifically the human HLA-DR2 haplotype (DRB1*15:01) and the murine H-2s allele in SJL/J mice[2].

This technical whitepaper provides a comprehensive breakdown of the structural immunology governing this peptide-MHC interaction, validated experimental protocols for quantifying binding affinity and in vivo pathogenicity, and the rational design of Altered Peptide Ligands (APLs) for immune modulation.

Structural Immunology: The Trimolecular Complex

The pathogenesis of MBP-induced autoimmunity relies on the formation of a trimolecular complex: MHC Class II, the MBP 83-99 peptide, and the autoreactive CD4+ T-cell receptor (TCR)[3].

  • MHC Anchor Residues: High-affinity binding to HLA-DR2 is mediated primarily by hydrophobic interactions within the MHC binding groove. Valine at position 87 (V87) serves as the primary anchor for Pocket 1 (P1), while Phenylalanine at position 90 (F90) anchors into Pocket 4 (P4)[3]. The precise spacing and hydrophobic nature of these residues are critical for stabilizing the peptide-MHC complex.

  • TCR Contact Residues: Once anchored, the peptide exposes specific side chains to the TCR. Residues V86, H88, F89, K91, and P96 act as the primary TCR contact points[2]. Lysine 91 (K91) is particularly critical; mutations at this position can radically alter the T-cell response from an inflammatory Th1 phenotype to a regulatory Th2 phenotype without abolishing MHC binding[4].

TrimolecularComplex MHC MHC Class II (HLA-DR2 / H-2s) TCR Autoreactive TCR (CD4+ T Cell) MHC->TCR Co-recognition P1 Pocket 1 (P1) Anchors V87 MHC->P1 Structural cleft P4 Pocket 4 (P4) Anchors F90 MHC->P4 Structural cleft Peptide Bovine MBP 83-99 (ENPVVHFFKNIVTPRTP) Peptide->P1 Binds via hydrophobicity Peptide->P4 Binds via hydrophobicity TCR_Contacts TCR Contacts (V86, H88, F89, K91, P96) Peptide->TCR_Contacts Exposes side chains TCR_Contacts->TCR Activates

Fig 1: Trimolecular complex logic showing MBP 83-99 anchoring to MHC Class II and activating TCR.

Experimental Methodologies: Binding Assays & EAE Induction

To evaluate the binding affinity and biological activity of MBP 83-99 and its derivatives, researchers employ a dual-pronged approach: in vitro competitive binding assays and in vivo EAE models. This ensures a self-validating system where molecular binding metrics are directly correlated with systemic autoimmune pathology.

Workflow cluster_0 In Vitro Binding Assay cluster_1 In Vivo EAE Model (SJL/J Mice) Start Synthesize Bovine MBP 83-99 (Wild-type & APLs) Incubate Incubate with HLA-DR2 Expressing Cells (HEK293T) Start->Incubate Immunize Immunize Mice (MBP 83-99 + CFA) Start->Immunize Compete Competition with Biotinylated Reference Incubate->Compete FACS Flow Cytometry (FACS) Quantify IC50 / Kd Compete->FACS Monitor Monitor Clinical Score (Ascending Paralysis) Immunize->Monitor Isolate Isolate Splenocytes (Cytokine ELISpot) Monitor->Isolate

Fig 2: Parallel experimental workflows for assessing MHC binding affinity and in vivo EAE induction.

Protocol 3.1: In Vitro HLA-DR2 Competitive Binding Assay

Causality: To isolate the variable of MHC binding affinity from TCR activation, cell-based competitive binding assays are utilized. This confirms whether a mutant peptide fails to induce disease because it cannot bind MHC, or because it acts as a TCR antagonist[5].

  • Cell Preparation: Culture HEK293T cells stably transfected with HLA-DRA01:01 and HLA-DRB115:01 (HLA-DR2b)[5].

  • Peptide Incubation: Incubate the cells with a fixed concentration of a biotinylated reference peptide (e.g., biotin-MBP 83-99) and titrating concentrations of the unlabeled test peptide (wild-type or APL) in binding buffer for 24 hours at 37°C[5]. Note: A slightly acidic buffer (pH 5.5) is often used to mimic the endosomal loading environment.

  • Detection: Wash cells to remove unbound peptide. Stain with streptavidin-conjugated fluorophores (e.g., Streptavidin-PE)[5].

  • Quantification: Analyze via Flow Cytometry (FACS). Calculate the IC50 value based on the concentration of unlabeled peptide required to inhibit 50% of the biotinylated reference peptide binding[5].

Protocol 3.2: In Vivo EAE Induction in SJL/J Mice

Causality: SJL/J mice express the H-2s MHC Class II allele, which shares structural homology with human HLA-DR2 in its peptide-binding groove, making it the ideal self-validating system for MBP 83-99 pathogenicity[6].

  • Emulsion Preparation: Dissolve bovine MBP 83-99 peptide in sterile PBS (1-2 mg/mL). Emulsify in an equal volume of Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra[1].

  • Immunization: Inject 100 µL of the emulsion subcutaneously into the flanks of 8-10 week old female SJL/J mice (Day 0)[1].

  • Pertussis Toxin Administration: Intraperitoneally inject 200 ng of Pertussis Toxin on Day 0 and Day 2 to permeabilize the blood-brain barrier and facilitate T-cell infiltration.

  • Clinical Scoring: Monitor mice daily from Day 7 to Day 30. Score based on a standard 0-5 scale (0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = partial hind limb paralysis, 4 = complete hind limb paralysis, 5 = moribund/death)[7].

Altered Peptide Ligands (APLs) and Affinity Tuning

Understanding the distinct roles of MHC anchors vs. TCR contacts has enabled the rational design of APLs. By substituting TCR contact residues (like K91) while preserving MHC anchors (V87, F90), researchers can create peptides that bind HLA-DR2 with high affinity but induce T-cell tolerance, anergy, or a Th1-to-Th2 cytokine shift[4]. Furthermore, cyclization of the MBP 87-99 sequence has been shown to provide lasting prophylactic and therapeutic protection against EAE by acting as a TCR antagonist while maintaining moderate MHC binding affinity[8]. Synthetic inhibitors, such as the J5 peptide, have also been developed to competitively inhibit MBP binding to HLA-DR2, thereby alleviating EAE symptoms[9].

Quantitative Data Summary: Binding & Pathogenicity
Peptide VariantSequence ModificationHLA-DR2 Binding AffinityImmunological Outcome (In Vivo)
Wild-Type MBP 83-99 None (ENPVVHFFKNIVTPRTP)HighTh1/Th17 Activation, Severe EAE
Linear [A91]MBP 83-99 K91A SubstitutionModerate/HighTh2 Shift (IL-4 production), EAE Inhibition
Cyclic MBP 87-99 Head-to-tail cyclizationModerateTCR Antagonism, Lasting EAE Protection
J5 Peptide Synthetic MimeticHigh (Competitive)Blocks MBP binding, Alleviates EAE

References

  • Creative Bioarray. Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model.[Link]

  • MDPI / PMC. Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP83–96) Epitope to Function as T-Cell Receptor Antagonists.[Link]

  • PMC. Design of Linear and Cyclic Mutant Analogues of Dirucotide Peptide (MBP82–98) against Multiple Sclerosis: Conformational and Binding Studies to MHC Class II.[Link]

  • PMC. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis.[Link]

  • PMC. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice.[Link]

  • Frontiers. Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis.[Link]

  • Direct MS. Identification of High Potency Microbial and Self Ligands for a Human Autoreactive Class II–restricted T Cell Clone.[Link]

  • PMC. A cell-based high-throughput screening assay system for inhibitor compounds of antigen presentation by HLA class II molecule.[Link]

  • MDPI. Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP 83–96 ) Epitope to Function as T-Cell Receptor Antagonists.[Link]

Sources

Foundational

Deciphering Neuroinflammation: The Pathogenic Role of Myelin Basic Protein (83-99) (Bovine) in Demyelinating Disease Models

Executive Summary Myelin Basic Protein (MBP) is a primary constituent of the central nervous system (CNS) myelin sheath and a major target of autoreactive T cells in multiple sclerosis (MS). Within this protein, the sequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myelin Basic Protein (MBP) is a primary constituent of the central nervous system (CNS) myelin sheath and a major target of autoreactive T cells in multiple sclerosis (MS). Within this protein, the sequence spanning amino acids 83-99 (MBP 83-99) represents an immunodominant encephalitogenic epitope[1]. Because the bovine MBP (83-99) sequence shares near-complete homology with its human counterpart, it is widely utilized by researchers to induce Experimental Autoimmune Encephalomyelitis (EAE), the premier preclinical model for MS.

This technical guide provides an in-depth analysis of the neuroinflammatory pathways triggered by MBP (83-99) (bovine), details self-validating experimental protocols for EAE induction, and explores the translational implications for drug development.

Molecular Mechanisms & Signaling Pathways

The pathogenesis triggered by MBP (83-99) is a cascade of peripheral immune activation followed by CNS infiltration and glial cross-talk. The process is strictly dependent on the tri-molecular complex: the Major Histocompatibility Complex (MHC) Class II, the MBP (83-99) peptide, and the T-Cell Receptor (TCR).

Antigen Presentation and T-Cell Priming

In the periphery, professional Antigen Presenting Cells (APCs)—such as dendritic cells and macrophages—phagocytose the MBP (83-99) peptide. The peptide is presented on MHC Class II molecules. In humanized models, MBP (83-99) binds with high affinity to the MS-associated HLA-DR2 (DRB1*1501) allele via hydrophobic residues (V87 and F90), while residues V86, H88, F89, and K91 serve as critical TCR contact points[2]. This presentation, when accompanied by co-stimulatory signals, primes naive CD4+ T cells.

Th1 and Th17 Polarization

Upon activation, CD4+ T cells differentiate into distinct effector lineages:

  • Th1 Cells: Driven by IL-12, these cells secrete Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which potently activate macrophages and microglia.

  • Th17 Cells: Driven by IL-6 and TGF-β, these cells secrete IL-17 and GM-CSF, which are critical for recruiting neutrophils and further disrupting the blood-brain barrier (BBB)[3][4].

Glial Cross-Talk and Neurodegeneration

Once autoreactive T cells breach the BBB, they encounter local APCs (microglia) that re-present the MBP (83-99) antigen, triggering a massive local inflammatory response. This innate immune response is orchestrated by a destructive cross-talk between astrocytes and microglia[5]. Activated microglia release Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Matrix Metalloproteinases (MMPs) that directly strip myelin from axons[3]. Concurrently, reactive astrocytes lose their ability to provide metabolic support (e.g., the astrocyte-neuron lactate shuttle) and secrete neurotoxic nitric oxide (NO)[3][5].

Pathway MBP MBP (83-99) Bovine APC Antigen Presenting Cell (Microglia/DC) MBP->APC Phagocytosis & Processing MHC HLA-DR2 / TCR Complex APC->MHC Epitope Presentation Th1 Th1 Lymphocytes (IFN-γ, TNF-α) MHC->Th1 IL-12 Polarization Th17 Th17 Lymphocytes (IL-17, GM-CSF) MHC->Th17 IL-6 / TGF-β Polarization Micro Activated Microglia (ROS, MMPs) Th1->Micro IFN-γ Activation Astro Reactive Astrocytes (NO, Chemokines) Th17->Astro IL-17 Activation Astro->Micro Glial Cross-talk Neuro Neurodegeneration & Demyelination Astro->Neuro Loss of Metabolic Support Micro->Neuro Myelin Destruction

MBP (83-99) signaling cascade driving glial cross-talk and neuroinflammation.

Experimental Methodologies: EAE Induction Workflow

To study these pathways in vivo, researchers utilize the EAE model. The following protocol outlines a self-validating system for inducing EAE using MBP (83-99) (bovine). Every step is designed with specific causality to ensure robust disease penetrance.

Step-by-Step Protocol
  • Antigen Emulsification (Day 0):

    • Action: Dissolve MBP (83-99) (bovine) in sterile PBS (typically 1-2 mg/mL). Emulsify at a 1:1 ratio with Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (H37Ra).

    • Causality: MBP (83-99) alone will induce immune tolerance. CFA provides essential Pathogen-Associated Molecular Patterns (PAMPs) that bind Toll-Like Receptors (TLRs) on dendritic cells. This forces the APCs into a pro-inflammatory maturation state, which is an absolute requirement for breaking peripheral tolerance.

  • Immunization (Day 0):

    • Action: Inject the emulsion subcutaneously into the flanks of the animal (e.g., SJL/J mice or Lewis rats).

    • Causality: Subcutaneous injection targets the draining lymph nodes (such as the inguinal nodes) where naive T cells reside, maximizing the probability of antigen encounter and robust Th1/Th17 priming.

  • Blood-Brain Barrier Disruption (Day 0 and Day 2):

    • Action: Administer Pertussis Toxin (PTX) intraperitoneally (typically 200-400 ng/mouse) on the day of immunization and 48 hours later.

    • Causality: PTX is not merely a secondary adjuvant; it specifically uncouples G-protein signaling. This transiently increases vascular permeability and disrupts the BBB, allowing the newly primed autoreactive CD4+ T cells to infiltrate the CNS and initiate neuroinflammation.

  • Clinical Monitoring (Day 7 to Day 30):

    • Action: Weigh animals daily and score for neurological deficit on a 0-5 scale (0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = partial hind limb paralysis, 4 = complete hind limb paralysis, 5 = moribund).

    • Causality: Captures the ascending flaccid paralysis characteristic of spinal cord demyelination, providing a quantitative metric for disease severity and therapeutic efficacy.

Workflow Prep 1. Antigen Emulsion MBP (83-99) + CFA Inject 2. Immunization Subcutaneous Injection (Day 0) Prep->Inject Emulsification PTX1 3. BBB Disruption PTX Admin (Day 0 & 2) Inject->PTX1 Co-administration Monitor 4. Clinical Scoring Daily Weight & Paralysis PTX1->Monitor Incubation (10-14 Days) Harvest 5. Tissue Harvest Brain & Spinal Cord Monitor->Harvest Peak Disease Assay 6. Downstream Assays Flow Cytometry & Histology Harvest->Assay Ex vivo Analysis

Step-by-step EAE induction workflow utilizing MBP (83-99) and Pertussis Toxin.

Quantitative Data: EAE Model Comparisons

Selecting the correct encephalitogenic peptide is critical for aligning the preclinical model with the intended therapeutic target. The table below summarizes the quantitative and qualitative differences between MBP (83-99) and other common myelin peptides.

Antigen PeptidePrimary MHC RestrictionPrimary Disease CourseKey Pathological FeaturesTarget Animal Strains
MBP (83-99) HLA-DR2 / I-A^uRelapsing-Remitting / MonophasicAscending paralysis, severe T-cell driven inflammation, microglial activationSJL/J mice, Lewis rats, Humanized HLA-DR2 mice
MOG (35-55) I-A^bChronic ProgressiveDemyelination, axonal damage, significant B-cell/antibody involvementC57BL/6 mice
PLP (139-151) I-A^sRelapsing-RemittingDense inflammatory infiltrates in CNS, epitope spreadingSJL/J mice

Translational Implications & Drug Development

The robust immune response generated by MBP (83-99) has made it a focal point for the development of antigen-specific immunotherapies (ASIT). The goal of ASIT is to restore immune tolerance without causing broad immunosuppression.

The Cautionary Tale of Altered Peptide Ligands (APLs)

One of the most significant lessons in MS drug development came from Phase II clinical trials utilizing an Altered Peptide Ligand (APL) derived from MBP (83-99). APLs are synthesized by modifying critical TCR contact residues to act as partial agonists or antagonists. While preclinical data was highly promising, the human trial was prematurely halted. Administration of the MBP (83-99) APL induced immediate-type hypersensitivity reactions and, in some patients, exacerbated MS disease activity[6][7][8].

Causality: Rather than inducing anergy or shifting the T-cell phenotype to a regulatory state, the APL cross-stimulated pre-existing, highly avid encephalitogenic T cells. This highlighted the severe risk of epitope spreading and the complexity of translating peptide-based therapies from highly controlled inbred animal models to heterogeneous human immune systems[6][8].

Next-Generation Tolerogenic Vaccines

To circumvent the risks of direct peptide administration, modern drug development focuses on advanced delivery systems:

  • Mannosylated Peptides: Conjugating MBP (83-99) to reduced mannan targets the mannose receptor on APCs. This directs the antigen into the lysosome under non-inflammatory conditions, successfully diverting the immune response from a pathogenic Th1 profile to a protective Th2 profile (IL-4, IL-10) in preclinical models[2].

  • Nanoparticle Delivery: Encapsulating MBP (83-99) in tolerogenic nanoparticles or utilizing peptide-coupled splenocytes ensures the antigen is presented in the absence of co-stimulatory signals, actively promoting the expansion of Regulatory T cells (Tregs) and preventing epitope spreading[7].

References

  • Animal models of multiple sclerosis—Potentials and limit
  • Autoimmune concepts of multiple sclerosis as a basis for selective immunotherapy: From pipe dreams to (therapeutic) pipelines. pnas.org.
  • Antigen-Specific Immune Tolerance in Multiple Sclerosis—Promising Approaches and How to Bring Them to P
  • Thinking outside the box: non-canonical targets in multiple sclerosis. nih.gov.
  • The immunopathogenesis of multiple sclerosis. scispace.com.
  • Immunopathogenesis of multiple sclerosis – mechanisms of autoimmunity, neuroinflammation and strategies of tre
  • Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis. nih.gov.

Sources

Exploratory

Deciphering the Trimolecular Synapse: Myelin Basic Protein (83-99) Interaction with T-Cell Receptors

Executive Summary The interaction between Myelin Basic Protein (MBP) 83-99, the Major Histocompatibility Complex (MHC) class II molecule (specifically HLA-DR2 / DRB1*1501), and the T-cell receptor (TCR) forms the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The interaction between Myelin Basic Protein (MBP) 83-99, the Major Histocompatibility Complex (MHC) class II molecule (specifically HLA-DR2 / DRB1*1501), and the T-cell receptor (TCR) forms the foundational immunological synapse driving both human Multiple Sclerosis (MS) and murine Experimental Autoimmune Encephalomyelitis (EAE)[1]. Bovine MBP is frequently utilized in these translational models due to its high sequence homology with human MBP and its potent encephalitogenic properties[2].

This technical guide deconstructs the structural causality of the TCR-MBP(83-99)-HLA-DR2 trimolecular complex, outlines a self-validating protocol for isolating autoreactive T-cell clones, and analyzes the rational design of Altered Peptide Ligands (APLs) to shift pathogenic Th1 responses toward tolerogenic Th2 phenotypes.

Structural Causality of the Trimolecular Complex

To develop effective immunotherapeutics, we must first understand the precise stereochemical mechanics of antigen presentation. The MBP 83-99 epitope (ENPVVHFFKNIVTPRTP) binds to the HLA-DR2 groove through specific hydrophobic anchor residues, presenting a highly conserved surface to the TCR[3].

The Anchor and Contact Mechanics

The primary binding residues of MBP 83-96 to HLA-DR2 are the hydrophobic Val87 and Phe90, which anchor the peptide deeply into the P1 and P4 pockets of the MHC groove, respectively[3]. Because these residues are buried, they do not interact directly with the TCR.

Instead, the TCR recognizes a specific motif of upward-facing residues: Val86, His88, Phe89, Lys91, and Pro96[4]. Among these, Lys91 serves as the primary TCR contact point. The molecular causality of T-cell activation hinges on the hydrogen bonds formed between the large, charged side chain of Lys91 and the Complementarity-Determining Region 3 (CDR3) loops of the TCR[5],[6].

Quantitative & Structural Mapping of MBP 83-99
ResiduePositionStructural RoleMechanistic Causality
Valine 87MHC Anchor (P1)Hydrophobic insertion into HLA-DR2; stabilizes the peptide-MHC complex[3].
Histidine 88TCR ContactSecondary interaction with the TCR alpha chain[5].
Phenylalanine 89TCR ContactHydrophobic interaction with TCR CDR3 loops[5],[4].
Phenylalanine 90MHC Anchor (P4)Deep insertion into the HLA-DR2 P4 pocket; critical for high-affinity MHC binding[3].
Lysine 91Primary TCR ContactForms crucial H-bonds for full T-cell activation. Mutating this residue abolishes agonism[6].
Proline 96TCR ContactInduces a structural kink, facilitating interaction with the TCR beta chain[4].

Mechanism of Action: Agonism vs. Antagonism

Rational drug design in MS heavily relies on creating Altered Peptide Ligands (APLs). By substituting the primary TCR contact residue (Lys91) with an aromatic amino acid like Phenylalanine (Phe) or Tyrosine (Tyr), the stereoelectronic properties of the epitope are fundamentally altered[7],[5].

The Causality of Antagonism: These mutations leave the MHC binding affinity intact (as Val87 and Phe90 are untouched) but eliminate the critical hydrogen bonds required for full TCR triggering[5]. Consequently, the TCR is only partially engaged. This incomplete signaling cascade fails to induce pathogenic Th1 proliferation (IFN-γ, TNF-α) and instead drives the T-cell into anergy or shifts the cytokine profile toward an anti-inflammatory Th2 phenotype (IL-4, IL-10)[6],[2].

G APC APC (HLA-DR2) MBP_Agonist Bovine MBP 83-99 (Agonist) APC->MBP_Agonist Presentation MBP_APL MBP 83-99 APL (Lys91 Mutation) APC->MBP_APL Presentation TCR Autoreactive TCR (CD4+ T-Cell) MBP_Agonist->TCR Full H-Bonding MBP_APL->TCR Partial Recognition (Loss of Lys91 H-Bond) Th1 Th1 Activation (IFN-γ, TNF-α) TCR->Th1 Agonist Signaling Th2 Th2 Shift / Anergy (IL-10, IL-4) TCR->Th2 Antagonist Signaling

Fig 1: Differential TCR signaling induced by wild-type MBP 83-99 versus Altered Peptide Ligands.

Self-Validating Protocol: Isolation of MBP 83-99 Autoreactive T-Cells

To study these interactions in vitro, researchers must generate robust, antigen-specific T-cell clones. The following protocol is engineered as a self-validating system, ensuring that isolated cells are both phenotypically accurate and functionally specific.

Phase 1: Primary Stimulation
  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-DR2+ subjects via Ficoll density gradient separation[8].

  • Antigen Seeding: Seed PBMCs at 2×105 cells/well in 96-well U-bottom plates.

  • Stimulation: Introduce synthetic bovine MBP 83-99 peptide at a concentration of 10 µg/mL[8].

    • Causality: Bovine MBP 83-99 is highly homologous and strongly cross-reactive with human TCRs. The 10 µg/mL threshold is specifically calibrated to overcome the low precursor frequency of autoreactive T-cells without inducing activation-induced cell death (AICD).

Phase 2: Clonal Expansion
  • Cytokine Feeding: Every 3–4 days, feed the cultures with fresh media containing 50 IU/mL of recombinant IL-2 (rIL-2)[8].

    • Causality: IL-2 selectively drives the proliferation of T-cells that have successfully engaged the MBP antigen and upregulated the IL-2 receptor (CD25). Unstimulated cells will undergo apoptosis, naturally enriching the antigen-specific population.

Phase 3: Self-Validation (Quality Control)
  • Phenotypic Validation (Flow Cytometry): Rest the cells for 5 days, then stain for CD4, CD25, and FOXP3.

    • Validation Logic: True pathogenic MBP 83-99 clones must be CD4+ and FOXP3- (excluding regulatory T-cells)[8].

  • Functional Validation (ELISpot): Re-challenge the clones with APCs loaded with MBP 83-99. Measure IFN-γ production via ELISpot.

    • Validation Logic: A positive IFN-γ signal exclusively in the presence of the peptide confirms exact TCR specificity and a Th1 pathogenic phenotype.

Workflow PBMC 1. PBMC Isolation (Ficoll Gradient) Stim 2. Primary Stimulation (10 µg/mL MBP 83-99) PBMC->Stim Expand 3. Clonal Expansion (50 IU/mL rIL-2) Stim->Expand Validate 4. Flow Cytometry (CD4+/FOXP3- Check) Expand->Validate Assay 5. Functional Assay (IFN-γ ELISpot) Validate->Assay

Fig 2: Self-validating workflow for the isolation of MBP 83-99-specific T-cell clones.

Translational Drug Development: Overcoming Clinical Roadblocks

While the theoretical framework of APLs is sound, clinical translation has faced significant hurdles. Two Phase II clinical trials utilizing a linear APL derived from MBP 83-99 were prematurely halted[9].

The Causality of Clinical Failure: Linear peptides are highly susceptible to rapid proteolytic degradation in vivo. Furthermore, in a subset of patients, the linear APL triggered immediate-type hypersensitivity reactions and inadvertently cross-stimulated encephalitogenic Th1 cells rather than antagonizing them[9].

Next-Generation Engineering Solutions: To circumvent these issues, drug development has pivoted to advanced structural modifications:

  • Peptide Cyclization: By creating head-to-tail cyclic analogues of MBP 83-99, researchers restrict the conformational flexibility of the epitope. This prevents proteolytic degradation and locks the peptide into a stable conformation that strictly acts as a TCR antagonist[6].

  • Mannosylation: Conjugating MBP 83-99 mutants to reduced mannan via a linker (e.g., KLH) specifically targets the mannose receptor on dendritic cells. This targeted uptake bypasses standard inflammatory presentation and forcefully diverts the immune response from a Th1 to a tolerogenic Th2 state[2].

  • Non-Peptide Mimetics: Utilizing structure-based pharmacophore modeling derived from the HLA-MBP83-96-TCR crystal structure, novel small molecules have been synthesized to directly block the trimolecular complex formation, eliminating the risk of peptide-induced anaphylaxis entirely[3].

References

  • Myelin Basic Protein-Specific TCR/HLA-DRB501:01Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformational analysis of the ΜΒΡ83–99 (Phe91) and ΜΒΡ83–99 (Tyr91) peptide analogues and study of their interactions with the HLA-DR2 and human TCR receptors by using Molecular Dynamics Source: ResearchGate URL:[Link]

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP83–96) Epitope to Function as T-Cell Receptor Antagonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Journey to the Conformational Analysis of T-Cell Epitope Peptides Involved in Multiple Sclerosis Source: MDPI Brain Sciences URL:[Link]

  • Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis Source: Frontiers in Immunology URL:[Link]

  • Design And Synthesis of a Novel Potent Myelin Basic Protein Epitope 87−99 Cyclic Analogue: Enhanced Stability and Biological Properties of Mimics Render Them a Potentially New Class of Immunomodulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regulatory and pro-inflammatory phenotypes of myelin basic protein-autoreactive T cells in multiple sclerosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Autoimmune concepts of multiple sclerosis as a basis for selective immunotherapy: From pipe dreams to (therapeutic) pipelines Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis (PMC Version) Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

The Immunodominant Paradigm of Myelin Basic Protein (83-99) (Bovine) In Vivo: Pathogenesis, Protocols, and Therapeutic Translation

Executive Summary Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of Multiple Sclerosis (MS) and its premier in vivo animal model, Experimental Autoimmune Encephalomyelitis (EAE). Withi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of Multiple Sclerosis (MS) and its premier in vivo animal model, Experimental Autoimmune Encephalomyelitis (EAE). Within this protein, the bovine MBP (83-99) peptide—sequence ENPVVHFFKNIVTPRTP—serves as a highly conserved, immunodominant epitope[1]. Because of its robust capacity to break immune tolerance and reliably induce CD4+ T cell-mediated demyelination, MBP 83-99 is a cornerstone of neuroimmunological research and drug development.

This technical guide deconstructs the structural mechanisms of MBP 83-99 immunodominance, provides a self-validating methodological framework for in vivo EAE induction, and explores the therapeutic translation of Altered Peptide Ligands (APLs)[2].

The Trimolecular Complex: Structural Basis of Immunodominance

The immunodominance of MBP 83-99 is dictated by its precise interaction within the trimolecular complex: the Major Histocompatibility Complex (MHC) Class II molecule, the antigenic peptide, and the T Cell Receptor (TCR)[1].

In humanized models and MS patients, MBP 83-99 is presented by the HLA-DR2 haplotype (specifically DRB1*15:01)[3]. The structural causality of its high affinity lies in specific anchor residues:

  • MHC Anchors : Valine (V87) and Phenylalanine (F90) bury deeply into the hydrophobic pockets of the MHC Class II groove, stabilizing the peptide-MHC complex[2].

  • TCR Contact Residues : Valine (V86), Histidine (H88), Phenylalanine (F89), and Lysine (K91) project outward to interface directly with the TCR[2].

When an Antigen Presenting Cell (APC) presents this complex to a naïve CD4+ T cell, the high-avidity interaction triggers an intracellular signaling cascade that drives the T cell toward a pro-inflammatory Th1 or Th17 phenotype[3].

Trimolecular_Complex APC Antigen Presenting Cell (APC) Expressing MHC Class II MBP Bovine MBP (83-99) ENPVVHFFKNIVTPRTP APC->MBP Antigen Processing & Presentation TCR Autoreactive CD4+ T Cell (TCR Recognition) MBP->TCR Binds via V86, H88, F89, K91 Th1 Th1 Polarization (IFN-γ, TNF-α) TCR->Th1 IL-12 Driven Th17 Th17 Polarization (IL-17, IL-6) TCR->Th17 IL-6 / TGF-β Driven CNS CNS Demyelination & EAE Pathogenesis Th1->CNS Macrophage Activation Th17->CNS Neutrophil Recruitment

Diagram 1: Trimolecular complex signaling and downstream Th1/Th17 polarization in EAE pathogenesis.

Methodological Framework: EAE Induction via MBP 83-99

To study the in vivo properties of MBP 83-99, researchers utilize the EAE model. The following protocol is engineered as a self-validating system , ensuring that experimental failures can be caught prior to in vivo administration.

Self-Validating Protocol: Active Induction of EAE

Phase 1: Antigen Preparation and Emulsification

  • Reconstitution : Dissolve lyophilized bovine MBP 83-99 in sterile Phosphate-Buffered Saline (PBS) to a concentration of 2 mg/mL.

  • Adjuvant Supplementation : Supplement Complete Freund's Adjuvant (CFA) with additional heat-killed Mycobacterium tuberculosis (strain H37Ra) to achieve a final concentration of 4 mg/mL.

    • Causality: Standard CFA often lacks sufficient mycobacterial load to reliably break peripheral tolerance. The high density of Pathogen-Associated Molecular Patterns (PAMPs) is required to hyper-activate Toll-Like Receptors (TLRs) on APCs, ensuring robust CD80/CD86 costimulation.

  • Emulsification : Mix equal volumes of the MBP 83-99 solution and the supplemented CFA using two glass luer-lock syringes connected by a 3-way stopcock. Plunge back and forth vigorously for 10-15 minutes.

  • Validation Step (The Drop Test) : Extrude a single drop of the emulsion onto the surface of sterile water in a beaker.

    • Self-Validation: If the drop holds a tight, spherical shape and does not disperse, the water-in-oil emulsion is stable. This depot effect is critical for the slow, sustained release of the antigen in vivo. If the drop disperses, the emulsion has failed and must be remixed.

Phase 2: Immunization and BBB Permeabilization 5. Primary Immunization (Day 0) : Inject 100 µL of the validated emulsion subcutaneously into the flanks of the murine model (e.g., SJL/J mice).

  • Causality: Subcutaneous delivery ensures slow lymphatic drainage, maximizing antigen presentation at the draining lymph nodes.
  • Pertussis Toxin Administration (Day 0 & Day 2) : Intraperitoneally inject 200 ng of Pertussis Toxin (PTX) dissolved in 200 µL of PBS on Day 0, and repeat on Day 2.
  • Causality: PTX catalyzes the ADP-ribosylation of G-proteins, transiently increasing the permeability of the blood-brain barrier (BBB). Furthermore, PTX acts as an immunomodulator, suppressing regulatory T cells (Tregs) and promoting IL-12 production, which forces the immune response into the pathogenic Th1/Th17 axes.

    EAE_Protocol Step1 1. Antigen Emulsification MBP 83-99 + CFA Step2 2. Subcutaneous Injection (Day 0, Flanks) Step1->Step2 Depot Formation Step3 3. Pertussis Toxin (i.p.) (Day 0 & Day 2) Step2->Step3 Immune Activation Step4 4. T Cell Priming & BBB Permeabilization Step3->Step4 TLR/Adjuvant Signal Step5 5. Clinical EAE Onset (Ascending Paralysis) Step4->Step5 CNS Infiltration

    Diagram 2: Step-by-step in vivo workflow for inducing EAE using the MBP 83-99 peptide.

Therapeutic Translation: Altered Peptide Ligands (APLs)

Because MBP 83-99 is the primary driver of disease in these models, it is also the primary target for tolerance-inducing therapies[4]. By engineering Altered Peptide Ligands (APLs)—peptides with single or double amino acid substitutions at key TCR contact sites—researchers can manipulate the immune response[2].

The Causality of Partial Agonism: Substituting the primary TCR contact residue Lysine (K91) with a bulky aromatic ring like Phenylalanine (F91) or Tyrosine (Y91) creates a peptide that still binds the MHC Class II pocket with high affinity but fails to induce the full conformational change in the TCR[2]. This "partial agonism" alters the intracellular phosphorylation cascade (e.g., altered ZAP-70 activation), shifting the T cell from a pro-inflammatory Th1 phenotype (secreting IFN-γ) to an anti-inflammatory Th2 or Treg phenotype (secreting IL-4 and IL-10)[5].

Quantitative Data: Efficacy of MBP 83-99 vs. APLs

The table below synthesizes the in vivo and in vitro properties of wild-type MBP 83-99 against leading APL candidates, demonstrating the therapeutic shift in cytokine profiles and disease severity[2][5][6].

Peptide VariantSequence ModificationMHC Binding AffinityTCR Activation ProfileDominant Cytokine ShiftIn Vivo EAE Severity (0-5 Scale)
Wild-Type MBP 83-99 None (ENPVVHFFKNIVTPRTP)HighFull AgonistTh1/Th17 (IFN-γ, IL-17)3.5 - 4.5 (Severe)
MBP 83-99 (F91) K91 → F91HighPartial AgonistTh2 (IL-4, IL-10)0.5 - 1.0 (Mild)
MBP 83-99 (Y91) K91 → Y91HighPartial AgonistTh2 (IL-4, IL-10)0.5 - 1.2 (Mild)
Tiplimotide (NBI-5788) D-amino acid substitutionsModerateAntagonistTh2 / Treg (IL-10)0.0 - 0.5 (Suppressed)
Cyclic MBP 87-99 Head-to-tail cyclizationHighFull AgonistTh1 (IFN-γ)3.0 - 4.0 (Severe)

Note: While linear and cyclic APLs hold promise, translation to human clinical trials requires careful dosing to avoid hypersensitivity or paradoxical disease exacerbation, as observed in early trials of unoptimized APLs[4].

References

  • Title : Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis Source : Frontiers in Immunology URL :[Link]

  • Title : Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype Source : Neurology URL :[Link]

  • Title : Design And Synthesis of a Novel Potent Myelin Basic Protein Epitope 87−99 Cyclic Analogue: Enhanced Stability and Biological Properties of Mimics Render Them a Potentially New Class of Immunomodulators Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Regulatory and pro-inflammatory phenotypes of myelin basic protein-autoreactive T cells in multiple sclerosis Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Autophagy promotes MHC class II presentation of peptides from intracellular source proteins Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro T-Cell Proliferation Assay Protocol for Bovine MBP 83-99

Target Audience: Immunologists, Autoimmunity Researchers, and Drug Development Professionals Application: Experimental Autoimmune Encephalomyelitis (EAE) Modeling, Multiple Sclerosis (MS) Therapeutics, and Antigen-Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Immunologists, Autoimmunity Researchers, and Drug Development Professionals Application: Experimental Autoimmune Encephalomyelitis (EAE) Modeling, Multiple Sclerosis (MS) Therapeutics, and Antigen-Specific T-Cell Phenotyping.

Executive Summary & Mechanistic Grounding

Bovine Myelin Basic Protein (MBP) peptide 83-99 (Sequence: ENPVVHFFKNIVTPRTP) is an immunodominant epitope extensively utilized in neuroimmunology to study autoreactive T-cell responses[1]. Because bovine MBP 83-99 shares high sequence homology with human MBP, it is a critical tool for modeling Multiple Sclerosis (MS) in vitro using human HLA-DR2 restricted T-cells[2][3], as well as for inducing Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice (MHC class II H-2s haplotype)[4].

When presented by Antigen Presenting Cells (APCs), MBP 83-99 binds to the Major Histocompatibility Complex (MHC) Class II, forming a trimolecular complex with the T-Cell Receptor (TCR)[4]. This specific ligation, paired with CD28 co-stimulation, triggers a signaling cascade (via ZAP-70 and PI3K) that culminates in the nuclear translocation of transcription factors like NFAT, driving IL-2 production and subsequent clonal expansion[2].

TCR_Signaling APC Antigen Presenting Cell (MHC Class II + MBP 83-99) TCR T-Cell Receptor (TCR) (CD4+ T Cell) APC->TCR Antigen Recognition ZAP70 ZAP-70 / Lck TCR->ZAP70 CD28 CD28 Co-receptor PI3K PI3K / Akt CD28->PI3K B7 CD80/86 (B7) B7->CD28 Co-stimulation NFAT NFAT / NF-κB / AP-1 (Transcription Factors) ZAP70->NFAT PI3K->NFAT IL2 IL-2 Production & Receptor Expression NFAT->IL2 Gene Transcription Proliferation T-Cell Proliferation (Clonal Expansion) IL2->Proliferation Autocrine Signaling

Figure 1: Mechanism of CD4+ T-cell activation via MBP 83-99 presentation and TCR signaling.

Assay Modality Selection: Why CFSE?

Historically, antigen-specific T-cell proliferation was measured using radiometric 3 H-thymidine ( 3 H-TdR) incorporation. However, modern immunophenotyping demands single-cell resolution. We employ Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured via flow cytometry[5][6]. CFSE covalently binds to intracellular amines; as the cell divides, the dye is partitioned equally among daughter cells, resulting in a sequential halving of fluorescence intensity[5].

Table 1: Comparison of Proliferation Assay Modalities
Assay FeatureCFSE Dye Dilution (Flow Cytometry) 3 H-Thymidine Incorporation
Readout Resolution Single-cell; tracks up to 7-8 distinct generational divisions[6].Bulk population DNA synthesis; no generational data.
Multiplexing High; allows simultaneous surface/intracellular phenotyping[6].None; cells are destroyed during harvesting.
Sensitivity Superior for detecting rare autoantigen-specific subsets[6].Moderate; prone to high background noise.
Safety & Logistics Non-radioactive; standard BSL-2 flow cytometry workflow.Requires radioactive material handling and disposal.
Table 2: Expected Cytokine Profile of MBP 83-99 Stimulated CD4+ T-Cells
CytokineSecretion LevelMechanistic Role in Autoimmunity Models
IFN-γ HighSignature Th1 cytokine; drives macrophage activation and demyelination[2].
IL-17 HighSignature Th17 cytokine; promotes blood-brain barrier disruption[4].
IL-2 ModerateAutocrine growth factor essential for T-cell clonal expansion.
IL-4 / IL-10 Low (Baseline)Th2/Treg cytokines; typically suppressed during active MBP 83-99 agonism[7].

Experimental Workflow & Methodology

Workflow Step1 1. Cell Isolation (PBMCs / Splenocytes) Step2 2. CFSE Labeling (5 µM, 5-10 min) Step1->Step2 Step3 3. Plating & Stimulation (MBP 83-99) Step2->Step3 Step4 4. Incubation (72-96 Hours, 37°C) Step3->Step4 Step5 5. Flow Cytometry (Dye Dilution Analysis) Step4->Step5

Figure 2: Step-by-step workflow for the CFSE-based in vitro T-cell proliferation assay.

Phase 1: Reagent Preparation
  • Peptide Reconstitution : Reconstitute lyophilized Bovine MBP 83-99 (ENPVVHFFKNIVTPRTP, MW: 1995.28) in sterile cell-culture grade PBS to a stock concentration of 1 mg/mL[2].

    • Expertise Insight: If solubility is poor, add DMSO up to a maximum of 1% of the final assay volume to prevent solvent-induced cellular toxicity. Aliquot and store at -20°C to avoid peptide degradation from freeze-thaw cycles.

  • Media Preparation : Prepare complete RPMI-1640 supplemented with 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 µM β-mercaptoethanol, and 5-10% Human AB Serum (for human PBMCs) or autologous mouse serum (for murine splenocytes).

    • Causality (Self-Validating System): Do not use standard Fetal Bovine Serum (FBS). Bovine-derived antigens in FBS share homology with the bovine MBP peptide and will induce high background proliferation in your "no-peptide" negative control wells[5].

Phase 2: Cell Isolation
  • Murine EAE Model : Isolate splenocytes or draining lymph nodes from SJL/J mice 10-14 days post-immunization with MBP 83-99/CFA[4]. Perform Red Blood Cell (RBC) lysis using ACK buffer.

  • Human In Vitro Model : Isolate PBMCs from HLA-DR2+ donors via Ficoll-Paque density gradient centrifugation[5].

Phase 3: CFSE Labeling
  • Wash cells twice in pre-warmed, serum-free PBS. Resuspend at 1×107 cells/mL.

  • Add CFSE to a final concentration of 5 µM[5][8].

  • Incubate in the dark at 37°C for exactly 5-10 minutes[5].

    • Expertise Insight: CFSE reacts with primary amines. Serum proteins must be absent during this step, otherwise the dye will bind to extracellular proteins rather than penetrating the T-cells, leading to weak fluorescent labeling[5].

  • Quenching : Immediately add 5 volumes of ice-cold complete media (containing 10% serum) and incubate on ice for 5 minutes. Wash cells three times in complete media to remove all unbound dye[5].

Phase 4: In Vitro Co-Culture
  • Resuspend CFSE-labeled cells in complete media at 2×106 cells/mL.

  • Plate 100 µL ( 2×105 cells) per well in a 96-well U-bottom plate .

    • Causality: U-bottom plates are strictly required. They force non-adherent T-cells and APCs into close physical proximity at the bottom of the well, facilitating the immunological synapse required for robust MHC-II/TCR engagement[4].

  • Add 100 µL of 2X concentrated MBP 83-99 treatments (Final well concentrations: 1 µg/mL, 10 µg/mL, and 50 µg/mL).

  • Controls : Include a negative control (media only) and a positive control (Anti-CD3/CD28 dynabeads or 5 µg/mL PHA)[5].

  • Incubate at 37°C, 5% CO 2​ for 72-96 hours (murine) or up to 7 days (human PBMCs)[5][6].

Phase 5: Flow Cytometry & Data Analysis
  • Harvest cells by gentle pipetting. Wash with FACS buffer (PBS + 2% BSA).

  • Stain with a viability dye (e.g., LIVE/DEAD Near-IR) to exclude dead cells, which non-specifically bind antibodies and exhibit autofluorescence.

  • Stain for surface markers: Anti-CD3 and Anti-CD4.

  • Acquire data on a flow cytometer. CFSE is excited by the 488 nm blue laser and emits in the FITC channel (~517 nm).

  • Gating Strategy : Gate on Lymphocytes (FSC/SSC) Singlets Live Cells CD3+ CD4+ CFSE.

  • Quantification : Calculate the Proliferation Index (PI) (the total number of divisions divided by the number of cells that went into division) and the Division Index (DI) (the average number of cell divisions that a cell in the original population has undergone)[5].

References

  • Novel Approaches in the Immunotherapy of Multiple Sclerosis: Cyclization of Myelin Epitope Peptides and Conjugation with Mannan - PMC | nih.gov | 7[7]

  • MBP (83-99) | Peptide | MedChemExpress | medchemexpress.com | 2[2]

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP 83–96) Epitope to Function as T-Cell Receptor Antagonists - MDPI | mdpi.com | 4[4]

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype - Neurology.org | neurology.org | 3[3]

  • Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC | nih.gov | 5[5]

  • PBMC Based T Cell Proliferation Assay | lonzabio.jp | 8[8]

  • ProMap® T Cell Proliferation Assays - ProImmune | proimmune.com | 6[6]

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype - Neurology.org | neurology.org | 1[1]

  • MBP (83-99) - Synthetic Peptide - Buy Now! - Abcepta | abcepta.com | Link

Sources

Application

Application Note: Optimal Dosage and In Vivo Immunization Protocol for Myelin Basic Protein (83-99) (Bovine)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Overview

Myelin Basic Protein (MBP) (83-99) (bovine), characterized by the highly conserved amino acid sequence ENPVVHFFKNIVTPRTP[1], is a potent immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE). EAE is the gold-standard preclinical in vivo model for studying Multiple Sclerosis (MS) and evaluating novel immunotherapeutics[2].

The Causality of EAE Induction

The successful induction of EAE is not merely about injecting an antigen; it requires the precise orchestration of a trimolecular complex and a polarized cytokine milieu:

  • Antigen Presentation: MBP (83-99) binds with exceptionally high affinity to specific MHC Class II molecules, notably I-A^s in SJL/J mice and HLA-DR15 (DRB1*1501) in humanized transgenic models[3].

  • Innate Immune Activation: Co-administration with Complete Freund's Adjuvant (CFA) provides essential danger signals. The Mycobacterium tuberculosis components in CFA activate Toll-Like Receptors (TLR2/TLR4) on Antigen Presenting Cells (APCs). This causality is critical: without TLR activation, the antigen would induce peripheral tolerance. Instead, TLR signaling forces APCs to secrete IL-12 and IL-23[4].

  • T-Cell Polarization & Infiltration: The IL-12/IL-23 milieu polarizes naive MBP-specific CD4+ T cells into highly encephalitogenic Th1 (IFN-γ) and Th17 (IL-17) phenotypes[1]. Pertussis Toxin (PTX) is administered to temporarily permeabilize the blood-brain barrier (BBB), allowing these autoreactive T cells to infiltrate the central nervous system (CNS), leading to demyelination and ascending paralysis[5].

MBP_Signaling MBP MBP (83-99) Peptide (Antigen) APC Antigen Presenting Cell (Dendritic Cell) MBP->APC Phagocytosis & Processing MHC MHC Class II / Peptide Complex APC->MHC Surface Presentation CD4 Naive CD4+ T Cell MHC->CD4 TCR Recognition Polarization Th1 / Th17 Polarization (Driven by CFA/TLR activation) CD4->Polarization IL-12 / IL-23 Milieu BBB Blood-Brain Barrier Crossing (Facilitated by PTX) Polarization->BBB Systemic Circulation CNS CNS Neuroinflammation & Demyelination BBB->CNS Tissue Infiltration

Immunological mechanism of MBP (83-99)-induced EAE pathogenesis.

Optimal Dosage Guidelines

The dosage of MBP (83-99) must be carefully calibrated against the animal model to prevent anergy (over-dosing) or failure to break tolerance (under-dosing). The use of the truncated 83-99 peptide, rather than whole MBP, prevents off-target cryptic epitope competition and ensures a synchronized disease onset[1][3].

Quantitative Dosage Matrix
Animal ModelMBP (83-99) DosageAdjuvant (CFA) RequirementPertussis Toxin (PTX)Disease Course
SJL/J Mice (Female, 6-8 wk)50 - 100 µg [4]100 - 200 µg M. tb H37Ra100 - 200 ng (Day 0 & 2)Relapsing-Remitting
Lewis Rats (Female, 6-8 wk)50 - 100 µg [5]200 - 400 µg M. tb H37RaNot strictly requiredAcute, Monophasic
HLA-DR15 Tg Mice 100 µg [3]200 µg M. tb H37Ra200 ng (Day 0 & 2)Chronic / Relapsing

Experimental Protocol: In Vivo Immunization

EAE_Protocol Prep Day -1 Emulsion Prep (MBP + CFA) Day0 Day 0 Immunization (s.c.) + PTX (i.p.) Prep->Day0 Day2 Day 2 PTX Booster (i.p.) Day0->Day2 Onset Day 10-14 Disease Onset (Clinical Scoring) Day2->Onset Peak Day 14-21 Peak Paralysis (Tissue Harvest) Onset->Peak

In vivo experimental workflow for MBP (83-99) EAE induction.

Phase 1: Reagent Preparation & Emulsification (Day -1 to Day 0)

Causality Focus: The physical structure of the emulsion dictates the pharmacokinetic release of the antigen. A proper water-in-oil emulsion creates a slow-release depot; a failed emulsion results in rapid antigen clearance and failure to induce EAE.

  • Antigen Reconstitution: Dissolve MBP (83-99) (bovine) in sterile, cold PBS to a concentration of 2 mg/mL.

  • CFA Preparation: Ensure CFA (containing M. tuberculosis H37Ra) is thoroughly vortexed to resuspend the mycobacteria evenly.

  • Syringe Extrusion:

    • Draw 1 mL of the MBP solution into a glass Luer-lock syringe.

    • Draw 1 mL of CFA into a second glass syringe.

    • Connect the two syringes using a 3-way stopcock or micro-emulsifying needle.

    • Push the mixture back and forth vigorously for 10-15 minutes until the mixture becomes thick, white, and highly viscous.

  • Self-Validating Step (The Drop Test): Squeeze a single drop of the emulsion into a beaker of water.

    • Pass: The drop remains perfectly intact as a solid bead (Water-in-Oil).

    • Fail: The drop disperses or clouds the water (Oil-in-Water). Do not inject; re-emulsify.

Phase 2: Immunization (Day 0)

Causality Focus: Subcutaneous (s.c.) injection in the flanks ensures that the antigen drains directly into the highly active inguinal and axillary lymph nodes, maximizing the probability of APC-T cell interactions.

  • Anesthetize the animal (e.g., Isoflurane).

  • Shave and disinfect the lower flanks.

  • Inject 100 µL of the emulsion subcutaneously, distributed across two sites (50 µL per flank). Note: For mice, 100 µL total delivers 100 µg of MBP (83-99).

Phase 3: Pertussis Toxin Administration (Day 0 and Day 2)
  • Reconstitute PTX in sterile PBS to a concentration of 1 µg/mL.

  • Inject 200 µL (200 ng) intraperitoneally (i.p.) on Day 0 immediately following the MBP immunization.

  • Repeat the 200 ng i.p. injection 48 hours later (Day 2).

Phase 4: Clinical Monitoring (Day 7 to Day 30)

Causality Focus: EAE induces severe systemic inflammation. A sudden drop in body weight (typically 10-15%) is a self-validating predictive biomarker that precedes observable motor deficits by 24-48 hours.

Evaluate animals daily using the standard 5-point ascending paralysis scale:

  • Score 0: No clinical signs.

  • Score 1: Flaccid/limp tail.

  • Score 2: Hind limb weakness or abnormal gait.

  • Score 3: Complete paralysis of one or both hind limbs.

  • Score 4: Forelimb weakness or paralysis.

  • Score 5: Moribund state or death.

Troubleshooting & Quality Control

  • Delayed or Absent Disease Onset: Usually caused by a poor emulsion (failed drop test) or degraded PTX. Ensure PTX is stored at 4°C and never frozen after reconstitution.

  • Hypersensitivity/Anaphylaxis: Altered Peptide Ligands (APLs) of MBP 83-99 have been shown to cause immediate-type hypersensitivity in both human trials and certain animal models due to cross-reactive T-cell stimulation[2]. If testing APLs alongside wild-type MBP (83-99), monitor animals closely for 1-2 hours post-injection.

References

  • Liposome-encapsulated peptides protect against experimental allergic encephalitis. National Institutes of Health (NIH).[Link][4]

  • Effects of Vaccination with Altered Peptide Ligand on Chronic Pain in Experimental Autoimmune Encephalomyelitis, an Animal Model of Multiple Sclerosis. Frontiers.[Link][5]

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype. Neurology.org.[Link][1]

  • Myelin Basic Protein-Specific TCR/HLA-DRB501:01Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis. National Institutes of Health (NIH).[Link][3]

  • Autoimmune concepts of multiple sclerosis as a basis for selective immunotherapy: From pipe dreams to (therapeutic) pipelines. Proceedings of the National Academy of Sciences (PNAS).[Link][2]

Sources

Method

Application Note: Optimized Solubilization and Reconstitution of Myelin Basic Protein (83-99) (Bovine) for Autoimmunity Models

Introduction & Mechanistic Background Myelin Basic Protein (MBP) (83-99) is a highly characterized, immunodominant epitope implicated in the pathogenesis of Multiple Sclerosis (MS). It is extensively utilized in Experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Myelin Basic Protein (MBP) (83-99) is a highly characterized, immunodominant epitope implicated in the pathogenesis of Multiple Sclerosis (MS). It is extensively utilized in Experimental Autoimmune Encephalomyelitis (EAE) models to study neuroinflammation and antigen-specific tolerance. Specifically recognized by HLA-DR2 (DRB1*15:01) restricted T-cells, this peptide is critical for driving autoreactive T-cell proliferation in humanized transgenic murine models [1].

However, handling synthetic MBP (83-99) presents unique physicochemical challenges. Synthesized typically via solid-phase peptide synthesis (SPPS) and supplied as a lyophilized trifluoroacetate (TFA) salt, its sequence contains a dense hydrophobic core (VVHFF). This structural motif makes the peptide prone to aggregation, beta-sheet formation, and gelation if reconstituted improperly [2]. This application note provides a causality-driven, self-validating protocol for the complete solubilization of MBP (83-99) to ensure reproducible immunological assays and in vivo EAE inductions.

Physicochemical Profiling

Before beginning reconstitution, it is critical to understand the quantitative physical properties of the peptide to predict its behavior in solution.

PropertyValue / Description
Peptide Sequence ENPVVHFFKNIVTPRTP
Molecular Weight 1995.28 g/mol [3]
Chemical Formula C93H143N25O24
Isoelectric Point (pI) ~9.8 (Net positive charge at physiological pH)
Hydrophobicity High (Contains the highly hydrophobic VVHFF core)
Primary Solvent Sterile Ultrapure Water (H₂O)
Rescue Solvents 10% Acetic Acid or ≤5% DMSO

The Causality of Reconstitution: Why Standard Methods Fail

As a Senior Application Scientist, it is crucial to understand why certain steps are taken, rather than blindly following a protocol.

  • The Salt Trap: A common critical error is attempting to dissolve the lyophilized peptide directly into Phosphate-Buffered Saline (PBS) or cell culture media. The high ionic strength of these buffers neutralizes the repulsive electrostatic charges on the peptide, immediately forcing the hydrophobic VVHFF motif into irreversible beta-sheet aggregates [2]. Always establish primary solubilization in a low-ionic-strength solvent (ultrapure water) first.

  • The TFA Effect: Residual TFA from SPPS can drastically lower the micro-environmental pH upon hydration. While MBP (83-99) is basic and generally soluble in water, localized pH drops combined with high peptide concentrations (>5 mg/mL) can induce a cloudy suspension.

  • Solvent Hierarchy: Because of its basic nature (containing Lys, Arg, His), water is the primary solvent. If aggregation occurs, a mild acid (10% Acetic Acid) protonates the basic residues, increasing electrostatic repulsion and breaking apart aggregates. DMSO should be strictly limited to <5% final volume, as higher concentrations can alter antigen presentation in dendritic cells and cause local toxicity in vivo[1].

Application Workflow Diagram

MBP_Reconstitution Lyo Lyophilized MBP (83-99) (Equilibrate to RT) Centrifuge Pulse Centrifugation (10,000 x g, 1 min) Lyo->Centrifuge Water Add Sterile Ultrapure H2O (Primary Solubilization) Centrifuge->Water Check Visual Inspection (Clear or Cloudy?) Water->Check Clear Clear Solution (Proceed) Check->Clear Soluble Cloudy Cloudy/Gel (Hydrophobic Aggregation) Check->Cloudy Insoluble Buffer Dilute in PBS/Media (Working Concentration) Clear->Buffer Rescue Add 10% Acetic Acid or <5% DMSO Cloudy->Rescue Rescue->Check Retest Aliquots Aliquoting & Storage (-80°C) Buffer->Aliquots

Workflow for the reconstitution and buffering of lyophilized MBP (83-99) peptide.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Pre-treatment
  • Equilibration: Allow the sealed vial of lyophilized MBP (83-99) to reach room temperature (RT) for 30 minutes in a desiccator.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic peptide powder, which accelerates degradation.

  • Centrifugation: Pulse centrifuge the vial at 10,000 x g for 60 seconds.

    • Causality: Lyophilized peptides often form a fine, invisible dust on the walls of the tube. Centrifugation ensures all material is pelleted, preventing mass loss upon opening.

Phase 2: Primary Solubilization
  • Initial Hydration: Add sterile, endotoxin-free ultrapure water to achieve a primary stock concentration of 1 to 2 mg/mL. Do not attempt to dissolve at concentrations >5 mg/mL initially.

  • Agitation: Gently vortex the vial for 30 seconds, followed by sonication in a room-temperature water bath for 3-5 minutes.

  • Validation Checkpoint (Visual Inspection): Hold the vial against a light source.

    • If Clear: The peptide is fully solubilized. Proceed to Phase 3.

    • If Cloudy or Gel-like: The hydrophobic core has aggregated. Proceed to step 6.

  • Rescue Protocol: Add 10% (v/v) Acetic Acid dropwise (up to 10% of the total volume) and sonicate for another 5 minutes. If the solution remains persistently cloudy, add 1-2% DMSO to disrupt hydrophobic packing, vortexing immediately [2].

Phase 3: Buffering and Concentration Verification
  • Buffering: Once completely dissolved and visually clear, dilute the peptide to your final working concentration (e.g., 1 mg/mL) using 1X PBS (pH 7.4) or your specific assay medium.

  • Verification: Verify the concentration. While A280 can be used (MBP 83-99 contains two Phenylalanine residues), a Quantitative Amino Acid Analysis (qAAA) or a peptide-compatible BCA assay provides superior accuracy for this specific sequence.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the reconstituted peptide into single-use aliquots (e.g., 50-100 µL) in low-protein-binding microcentrifuge tubes.

    • Causality: Standard plastics will bind the hydrophobic residues of the peptide, artificially lowering your working concentration over time.

  • Storage: Store immediately at -80°C. Avoid repeated freeze-thaw cycles, which degrade the peptide backbone and induce secondary aggregation.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Peptide forms a thick gel upon adding water High concentration driving beta-sheet formation via the VVHFF motif.Dilute to <1 mg/mL with ultrapure water and sonicate. Add 10% acetic acid if necessary.
Immediate precipitation upon adding PBS Salt-induced hydrophobic collapse (Salting out).Spin down the precipitate, remove the PBS, and resolubilize the pellet in ultrapure water first.
Weak T-cell proliferation in vitro Peptide degradation or excessive DMSO used during reconstitution (>0.5% in culture).Ensure DMSO in final cell culture is <0.1%. Use fresh, single-thaw aliquots.

References

  • Title: Myelin Basic Protein-Specific TCR/HLA-DRB501:01Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis Source: PubMed Central (PMC) URL: [Link]

  • Title: NMR structural elucidation of myelin basic protein epitope 83-99 implicated in multiple sclerosis Source: PubMed URL: [Link]

Application

Advanced Application Note: Myelin Basic Protein (83-99) (Bovine) Administration in Murine Models of Experimental Autoimmune Encephalomyelitis (EAE)

Executive Summary & Mechanistic Rationale Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of Multiple Sclerosis (MS). In preclinical murine models, specifically the SJL/J strain, the bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of Multiple Sclerosis (MS). In preclinical murine models, specifically the SJL/J strain, the bovine MBP (83-99) peptide (sequence: ENPVVHFFKNIVTPRTP) serves as the immunodominant epitope required to break self-tolerance and induce Experimental Autoimmune Encephalomyelitis (EAE)[1].

Causality of the Model: The SJL/J mouse possesses the MHC class II H-2s haplotype. The MBP 83-99 peptide binds with high affinity to the I-A^s molecule on Antigen Presenting Cells (APCs). This forms a highly specific trimolecular complex with the T-cell receptor (TCR), which drives the robust proliferation of autoreactive CD4+ Th1 and Th17 cells[2]. Bovine MBP is frequently utilized due to its high sequence homology with human and murine MBP, combined with its potent encephalitogenic properties.

To ensure reproducibility, researchers must carefully select the administration route, as the physical state of the antigen (emulsified vs. soluble) dictates whether the immune system is primed for an autoimmune attack or pushed toward peripheral tolerance[3].

Immunological Pathway of MBP-Induced EAE

G MBP MBP 83-99 (Bovine) APC Antigen Presenting Cell (Dendritic Cell) MBP->APC Phagocytosis MHC MHC Class II (H-2s) APC->MHC Processing TCR T-Cell Receptor MHC->TCR Antigen Presentation CD4 Naïve CD4+ T Cell TCR->CD4 Activation Th1_17 Pathogenic Th1/Th17 CD4->Th1_17 IL-12 / IL-23 BBB Blood-Brain Barrier (Permeabilized by PTx) Th1_17->BBB Migration CNS CNS Demyelination & Inflammation BBB->CNS Infiltration

Fig 1: Mechanistic pathway of MBP 83-99 driving Th1/Th17 polarization and subsequent CNS infiltration.

Quantitative Data: Administration Routes and Dosages

Different administration routes yield distinct immunological outcomes. Subcutaneous (s.c.) delivery in a potent adjuvant is strictly required for active disease induction, whereas intravenous (i.v.) or intraperitoneal (i.p.) routes are reserved for adoptive transfer or tolerance induction[3][4].

Administration RouteApplication ContextDosage (MBP 83-99)Adjuvant / VehicleFrequency / TimingExpected Immunological Outcome
Subcutaneous (s.c.) Active EAE Induction100 - 200 µ g/mouse CFA (with M. tuberculosis)Day 0 (Single dose, divided sites)Robust Th1/Th17 priming; Disease onset in 10-14 days.
Intraperitoneal (i.p.) Adjuvant Delivery200 - 500 ng/mousePBS (Sterile)Day 0 and Day 2BBB permeabilization via Pertussis Toxin (PTx).
Intravenous (i.v.) Adoptive Transfer 1×107 activated T cellsPBS (Sterile)Day 0Rapid disease onset (5-7 days) bypassing peripheral priming.
Intravenous / s.c. Tolerization / Therapy50 - 500 µ g/mouse Soluble in PBS (No Adjuvant)Pre- or Post-inductionInduction of anergy or Treg expansion; suppression of EAE.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The active induction of EAE requires a perfectly stable water-in-oil emulsion. If the emulsion breaks in vivo, the antigen will clear rapidly without forming the necessary depot, resulting in a failed experiment.

Protocol A: Active Induction of EAE in SJL/J Mice

Materials:

  • Female SJL/J mice (6-8 weeks old).

  • MBP (83-99) (Bovine) peptide.

  • Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra (4 mg/mL).

  • Pertussis Toxin (PTx).

  • Two 1 mL glass tuberculin syringes and a micro-emulsifying needle (or 3-way stopcock).

Step-by-Step Methodology:

  • Antigen Preparation: Dissolve MBP (83-99) in sterile PBS to a concentration of 2 mg/mL.

  • Emulsification (The Critical Step):

    • Draw 1 mL of the MBP solution into one glass syringe.

    • Draw 1 mL of CFA into the second glass syringe.

    • Connect the syringes using a micro-emulsifying needle.

    • Causality: Push the mixture back and forth for 10-15 minutes. The mechanical shear forces create a water-in-oil emulsion. The oil protects the peptide from rapid degradation (depot effect), while the M. tuberculosis activates Toll-Like Receptors (TLRs) on dendritic cells, providing the "danger signal" necessary for Th1/Th17 polarization[4].

  • Validation (Drop Test): Expel a single drop of the emulsion into a beaker of water. Self-Validation: If the drop holds its spherical shape and does not disperse, the emulsion is stable. If it clouds the water, re-emulsify.

  • Subcutaneous Injection: Anesthetize the mouse. Inject a total of 100 µL of the emulsion (containing 100 µg of MBP 83-99) subcutaneously, divided across two sites on the lower flanks (50 µL per flank).

  • Pertussis Toxin Administration: Inject 200 ng of PTx i.p. immediately after the s.c. immunization (Day 0). Repeat the PTx injection 48 hours later (Day 2). Causality: PTx transiently uncouples G-protein coupled receptors, leading to increased blood-brain barrier permeability, allowing autoreactive T cells to infiltrate the CNS[5].

Protocol B: Tolerization via Soluble Peptide

To study antigen-specific tolerance, MBP 83-99 can be administered without adjuvant.

  • Dissolve MBP 83-99 in sterile PBS (1 mg/mL).

  • Administer 100 µg i.v. or s.c. 7 days prior to active induction (Prophylactic) or after symptom onset (Therapeutic)[3].

  • Causality: Presentation of the peptide by immature dendritic cells in the absence of co-stimulatory signals (no CFA) induces T-cell anergy or deletion, effectively suppressing EAE progression[6].

Active Induction Workflow & Clinical Scoring

Workflow Prep Step 1: Emulsion Prep MBP 83-99 + CFA Test Validation: Drop Test Must not disperse in water Prep->Test Day0 Day 0: Immunization s.c. Emulsion + i.p. PTx Test->Day0 Pass (Stable Emulsion) Day2 Day 2: PTx Boost i.p. PTx Day0->Day2 48 Hours Monitor Days 10-28: Clinical Scoring Scale 0 (Healthy) to 5 (Moribund) Day2->Monitor Daily Observation

Fig 2: Step-by-step workflow for the active induction of EAE using MBP 83-99.

Clinical Scoring System (Self-Validating Output) Monitor mice daily starting on Day 7. Use the following standardized scale to quantify disease severity and validate the success of the induction[4]:

  • 0: No clinical signs.

  • 1: Flaccid tail (loss of tail tone).

  • 2: Hind limb weakness (waddling gait).

  • 3: Complete hind limb paralysis.

  • 4: Forelimb weakness or paralysis.

  • 5: Moribund or dead.

References

  • Experimental Autoimmune Encephalomyelitis in Mice. National Institutes of Health (PMC).4

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP 83–96) Epitope to Function as T-Cell Receptor Antagonists. MDPI.1

  • Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice. National Institutes of Health (PMC).2

  • Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. National Institutes of Health (PMC).5

  • Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future. Frontiers.3

  • A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis. National Institutes of Health (PMC).6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Degradation of Myelin Basic Protein (83-99) (Bovine)

Introduction: The bovine Myelin Basic Protein fragment (83-99) is a critical tool for researchers in neurobiology and immunology, particularly in studies related to multiple sclerosis. As an intrinsically disordered pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The bovine Myelin Basic Protein fragment (83-99) is a critical tool for researchers in neurobiology and immunology, particularly in studies related to multiple sclerosis. As an intrinsically disordered peptide, its biological activity and experimental reproducibility are directly dependent on its structural integrity.[1][2] However, like all peptides, it is susceptible to various degradation pathways during storage and handling, which can compromise experimental outcomes.[3][4]

This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to offer specific, evidence-based protocols and troubleshooting solutions tailored to the unique chemical properties of MBP (83-99). Our goal is to empower you with the knowledge to preserve your peptide's stability, ensuring the validity and consistency of your valuable research.

Section 1: Understanding the Molecule - The Key to Stability

Proactive prevention of degradation begins with understanding the specific vulnerabilities of the peptide's amino acid sequence. The sequence for bovine MBP (83-99) is:

H₂N-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-COOH

This 17-amino acid sequence lacks the highly oxidation-prone residues Cysteine (Cys) and Methionine (Met).[5] However, it contains several other residues that make it particularly susceptible to other forms of degradation.

Table 1: Amino Acid Residue Vulnerability Analysis for Bovine MBP (83-99)
Residue(s) in SequencePosition(s)Degradation PathwayMechanism and Experimental Impact
Asn (Asparagine)2, 10Deamidation A non-enzymatic reaction where the side-chain amide is hydrolyzed to a carboxylic acid, converting Asparagine to Aspartic Acid or Isoaspartic Acid.[4][6] This introduces a negative charge, altering the peptide's pI, structure, and potentially its biological function. The reaction is significantly accelerated by moisture and alkaline pH (>7).[4][7]
Glu, His, Lys, Arg 1, 6, 9, 15Moisture Absorption (Deliquescence) These hydrophilic and charged residues readily absorb moisture from the atmosphere, which acts as a solvent and catalyzes other degradation reactions like hydrolysis and deamidation.[8][9]
Phe (Phenylalanine)7, 8Photodegradation The aromatic rings in Phenylalanine are susceptible to damage from UV and even visible light, which can cause fragmentation and loss of activity.[8][10]
Pro (Proline)3, 14, 17Hydrolysis Peptide bonds, particularly those involving Proline, can be susceptible to cleavage by water over time, leading to fragmentation of the peptide.[4]
Val, Ile 4, 5, 11, 12Aggregation These hydrophobic residues can promote self-association, especially at high concentrations or during freeze-thaw cycles, leading to insoluble precipitates and loss of active material.[3][4]
Primary Degradation Pathways for MBP (83-99)

The following diagram illustrates the key chemical threats to the integrity of your MBP (83-99) peptide during storage.

cluster_triggers Primary Triggers MBP MBP (83-99) Peptide Deamidation Deamidation (Asn → Asp/isoAsp) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Photodegradation Photodegradation (Phe Damage) Aggregation Aggregation (Insoluble Fibrils) Moisture Moisture/Humidity Moisture->Deamidation Moisture->Hydrolysis pH High pH (>7) pH->Deamidation Light Light Exposure (UV) Light->Photodegradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation Temp High Temperature Temp->Deamidation Temp->Hydrolysis Temp->Aggregation

Caption: Key degradation pathways affecting MBP (83-99) and their triggers.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the absolute best way to store my lyophilized MBP (83-99) for long-term use (months to years)?

A: For maximum stability, the lyophilized peptide powder should be stored at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[11] The container should also be protected from light.[3] These conditions minimize molecular motion and prevent the chemical reactions of deamidation and hydrolysis.[3][12]

Q: I only need to use the peptide for a few weeks. Is a standard -20°C freezer or 4°C refrigerator okay?

A: Yes. For short-to-medium-term storage (weeks to a few months), storing the lyophilized powder at -20°C is preferred.[13] A standard refrigerator (4°C) is acceptable for brief periods (up to 60 days), but it is critical that the vial remains tightly sealed and stored in a desiccator to prevent moisture absorption, which is a significant risk for this peptide sequence.[5][9]

Q: Once I dissolve the peptide in a buffer, how long is it stable?

A: The shelf-life of any peptide in solution is very limited compared to its lyophilized form.[9] Once reconstituted, MBP (83-99) is susceptible to bacterial degradation and the chemical degradation pathways outlined above are accelerated.[9][14] At 4°C, a peptide solution should ideally be used within a few days to a week. For longer storage in solution, it must be aliquoted and frozen at -20°C or -80°C.[9]

Q: What solvent should I use to reconstitute my peptide?

A: There is no universal solvent for all peptides.[15] However, for MBP (83-99), we recommend using a sterile, slightly acidic buffer (pH 5-6).[9][16] This pH range helps to minimize the rate of deamidation, which is significantly faster at neutral or alkaline pH.[4] Always use high-purity, sterile water or buffers to avoid introducing contaminants.

Q: Can I freeze my reconstituted peptide solution to make it last longer?

A: Yes, but this must be done correctly. The single most damaging process for a reconstituted peptide is repeated freeze-thaw cycles, which can cause aggregation and degradation.[5][10] Never freeze and thaw a master stock solution repeatedly. The proper procedure is to divide the freshly prepared solution into single-use aliquots and store them at -80°C.[9] When you need the peptide, you retrieve and thaw only one aliquot.

Section 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or poor experimental results over time from the same peptide stock. 1. Moisture Contamination: The lyophilized powder vial was opened while still cold, causing atmospheric moisture to condense inside.[11]2. Deamidation: The peptide was reconstituted and stored in a neutral or alkaline buffer (pH >7) for an extended period.[4]3. Freeze-Thaw Damage: The master stock solution was repeatedly frozen and thawed instead of being aliquoted.[5][9]1. Review Handling Protocol: Always allow the peptide vial to equilibrate to room temperature in a desiccator for at least 20-30 minutes before opening.[11][17]2. Optimize Buffer: Reconstitute the peptide in a sterile, slightly acidic buffer (pH 5-6) and use it promptly or store it properly frozen.[9]3. Implement Aliquoting: Discard the suspect stock. For your next vial, immediately create single-use aliquots after reconstitution and store them at -80°C.
The reconstituted peptide solution appears cloudy or contains visible particulates. 1. Aggregation: The peptide has self-associated due to high concentration, improper solvent, or physical stress (e.g., vigorous shaking/vortexing).[18]2. Bacterial Contamination: Non-sterile buffer or poor aseptic technique was used during reconstitution.[19]1. Gentle Reconstitution: Always dissolve peptides with gentle swirling or inversion, not vortexing.[18][20] If aggregation persists, sonication may help, but indicates a potential solubility issue. Consider reducing the peptide concentration.2. Ensure Sterility: Use sterile-filtered buffers (0.2 µm filter) and always follow aseptic handling techniques.[9][19] The final solution can be passed through a 0.2 µm filter to remove bacteria or aggregates, but note that this may also remove some peptide if it is aggregated.[9]
Mass spectrometry analysis shows a +1 Da mass shift on my peptide. Deamidation of Asparagine (Asn): One or both of the Asn residues at positions 2 and 10 have converted to Aspartic Acid. This corresponds to a mass increase of approximately 0.984 Da per deamidation event.[6]This confirms peptide degradation. The source is almost certainly exposure to moisture and/or a pH above 6.[4][7] Review all storage and reconstitution protocols. The affected peptide stock should be considered compromised and discarded.

Section 4: Gold-Standard Protocols & Workflows

Adherence to validated protocols is essential for preserving peptide integrity.

Protocol 1: Reconstitution and Aliquoting of Lyophilized MBP (83-99)
  • Equilibration: Remove the sealed vial of lyophilized peptide from its -80°C storage. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This step is critical to prevent water condensation.[17]

  • Preparation: In a sterile environment (e.g., a laminar flow hood), prepare your chosen sterile reconstitution buffer (e.g., 10 mM PBS, pH 6.0).

  • Centrifugation: Briefly centrifuge the peptide vial (e.g., 20 seconds at 12,000 x g) to ensure all lyophilized powder is at the bottom of the vial.[11]

  • Solvent Addition: Carefully open the vial. Using a sterile pipette, slowly add the calculated volume of buffer down the side of the vial to dissolve the peptide to your desired stock concentration. Do not squirt the buffer directly onto the powder.[18]

  • Gentle Dissolution: Allow the vial to sit for a few minutes.[18] Then, gently swirl or invert the vial until the peptide is fully dissolved. Do not vortex or shake vigorously. [19][20] Inspect the solution to ensure it is clear and free of particulates.[19]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Storage: Tightly cap the aliquots, label them clearly (peptide name, concentration, date), and immediately place them in a -80°C freezer.

Recommended Experimental Workflow

This workflow minimizes the risk of degradation at every stage of the peptide's lifecycle in your lab.

Caption: Recommended workflow from peptide receipt to experimental use.

Section 5: Data Summary

Table 2: Storage Condition Guidelines for Bovine MBP (83-99)
FormDurationTemperatureKey Considerations
Lyophilized Powder Short-Term (< 2 months)4°CCRITICAL: Must be in a desiccator. Protect from light.[5][10]
Long-Term (Months-Years)-20°C to -80°C-80°C is strongly preferred. Store in a desiccator, protected from light.[3][11]
Reconstituted Solution Short-Term (1-7 days)4°CUse sterile, pH 5-6 buffer. Protect from light. Not recommended if avoidable.[9][10]
Long-Term (> 1 week)-80°CCRITICAL: Must be in single-use aliquots to avoid freeze-thaw cycles.[5][9]

References

  • Peptide Storage: Best Practices For Stability And Longevity. (2026, January 6). Peptide Sciences. Retrieved March 27, 2026, from [Link]

  • Peptide Storage. (n.d.). Peptide Synthesis Insider. Retrieved March 27, 2026, from [Link]

  • How to store and handle Synthetic Peptides. (n.d.). LifeTein®. Retrieved March 27, 2026, from [Link]

  • Handling and Storage of Synthetic Peptides. (2017, March 29). NovoPro Bioscience Inc. Retrieved March 27, 2026, from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved March 27, 2026, from [Link]

  • How to store peptides so they do not lose their properties? (2025, August 25). Synthagen. Retrieved March 27, 2026, from [Link]

  • How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved March 27, 2026, from [Link]

  • Peptide Storage & Stability: A Definitive Guide. (n.d.). Aotearoa Peptides. Retrieved March 27, 2026, from [Link]

  • Peptide Reconstitution Guide — Solvents, Techniques & Lab Safety. (2025, November 28). Peptide Research Group. Retrieved March 27, 2026, from [Link]

  • How to Reconstitute Peptides. (n.d.). JPT. Retrieved March 27, 2026, from [Link]

  • Myelin basic protein - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Peptide Reconstitution. (n.d.). Pacific Immunology. Retrieved March 27, 2026, from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved March 27, 2026, from [Link]

  • Beniac, D. R., et al. (1997). Three-dimensional Structure of Myelin Basic Protein. Journal of Biological Chemistry. Retrieved March 27, 2026, from [Link]

  • Belogurov, A. A., et al. (2014). Multiple Sclerosis Autoantigen Myelin Basic Protein Escapes Control by Ubiquitination during Proteasomal Degradation. Journal of Biological Chemistry. Retrieved March 27, 2026, from [Link]

  • Peptide Stability: How Long Do Peptides Last? (n.d.). Aether Peptides. Retrieved March 27, 2026, from [Link]

  • Wang, S., et al. (2009). Effect of pH, temperature and storage time on the stability of bovine myelin basic protein. Food Chemistry. Retrieved March 27, 2026, from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2023, September 21). bioRxiv. Retrieved March 27, 2026, from [Link]

  • Bacheva, A. V., et al. (2009). Analysis of Myelin Basic Protein Fragmentation by Proteasome. Acta Naturae. Retrieved March 27, 2026, from [Link]

  • Nikoletopoulou, V., et al. (2021). Autophagy degrades myelin proteins and is essential for maintaining CNS myelin homeostasis. bioRxiv. Retrieved March 27, 2026, from [Link]

  • How to Reduce the Oxidation of Therapeutic Proteins. (2019, March 27). News-Medical.Net. Retrieved March 27, 2026, from [Link]

  • Liao, M. C., et al. (2010). Degradation of Amyloid β Protein by Purified Myelin Basic Protein. Journal of Biological Chemistry. Retrieved March 27, 2026, from [Link]

  • Method for protection of peptides or proteins against non-enzymatic deamidation. (n.d.). Google Patents.
  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. (n.d.). Dripdok Help Center. Retrieved March 27, 2026, from [Link]

  • Myelin basic protein is degraded by proteasomes in mammalian cells but... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Boggs, J. M. (2006). Myelin basic protein: a multifunctional protein. Cellular and Molecular Life Sciences. Retrieved March 27, 2026, from [Link]

  • MBP - Myelin basic protein - Bos taurus (Bovine). (n.d.). UniProtKB. Retrieved March 27, 2026, from [Link]

  • Can the Fact That Myelin Proteins Are Old and Break down Explain the Origin of Multiple Sclerosis in Some People? (2018, September 14). Frontiers in Neurology. Retrieved March 27, 2026, from [Link]

  • Deamidation - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. (2016, September 13). The Journal of Physical Chemistry A. Retrieved March 27, 2026, from [Link]

  • Multiple sclerosis and myelin basic protein: insights into protein disorder and disease. (2021, December 10). Cellular and Molecular Life Sciences. Retrieved March 27, 2026, from [Link]

  • The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein. (2013, July 5). PLOS ONE. Retrieved March 27, 2026, from [Link]

  • Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved March 27, 2026, from [Link]

  • Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. (2025, June 5). International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]

  • Storage recommendations for peptides? (2016, June 6). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Bovine MBP 83-99 Antigen Concentration for In Vitro Assays

Welcome to the Application Scientist Support Portal Welcome to the technical support center for in vitro T-cell assays utilizing the bovine Myelin Basic Protein (MBP) 83-99 peptide. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal

Welcome to the technical support center for in vitro T-cell assays utilizing the bovine Myelin Basic Protein (MBP) 83-99 peptide. As a Senior Application Scientist, I frequently observe researchers treating peptide antigens as simple "more is better" reagents. In reality, the T-cell receptor (TCR), peptide, and Major Histocompatibility Complex (MHC) form a trimolecular complex that operates on a strict stoichiometric threshold.

Exceeding this optimal concentration does not linearly increase your signal; rather, it triggers negative feedback loops. The protocols and troubleshooting guides below are designed to help you establish a self-validating experimental system , ensuring that every result—whether positive or negative—is mechanistically conclusive.

Core Mechanism: The Causality of Antigen Concentration

The MBP 83-99 epitope (ENPVVHFFKNIVTPRTP) is an immunodominant sequence that binds with high affinity to MHC Class II molecules, specifically HLA-DR2 (DRB1*1501) in humans and corresponding humanized transgenic murine models[1].

When optimizing your assay, you are balancing TCR engagement against cellular survival. At optimal concentrations (typically 0.1 to 10 µg/mL), the peptide-MHC complex successfully cross-links enough TCRs to drive IL-2 production, robust proliferation, and the release of Th1/Th17 cytokines[2]. However, at excessively high concentrations (>20-50 µg/mL), the hyper-ligation of TCRs forces the upregulation of Fas and Fas Ligand (FasL). This drives the T-cells into Activation-Induced Cell Death (AICD) or anergy, completely obliterating your assay readout[3].

G APC APC (HLA-DR2) + Bovine MBP 83-99 TCR T-Cell Receptor (TCR) Engagement APC->TCR Low Low Concentration (<0.01 µg/mL) TCR->Low Opt Optimal Concentration (0.1 - 10 µg/mL) TCR->Opt High High Concentration (>20 µg/mL) TCR->High SubOpt Suboptimal Activation (Below Threshold) Low->SubOpt Prolif Robust Proliferation & Cytokine Release Opt->Prolif AICD Anergy or Activation-Induced Cell Death (AICD) High->AICD

Dose-dependent T-cell response pathways to bovine MBP 83-99 stimulation.

Quantitative Reference Data

To establish a baseline for your experiments, refer to the empirically validated concentration ranges below. Note that the required concentration shifts dramatically based on the precursor frequency of the target cells.

Table 1: Empirical Concentration Ranges for Bovine MBP 83-99 In Vitro Assays

Assay TypeTarget Cell PopulationRecommended ConcentrationExpected OutcomeRisk of Excess Antigen
T-Cell Clone Proliferation Highly specific T-cell clones0.001 - 0.1 µg/mLMaximal targeted proliferationAICD / Apoptosis
PBMC/Splenocyte Restimulation Bulk memory T-cells5.0 - 10.0 µg/mLDetectable expansion & cytokinesNon-specific toxicity, Anergy
Cytokine ELISpot Antigen-specific Th1/Th17 cells2.0 - 10.0 µg/mLDistinct spot formationHigh background, spot merging
Treg Suppression Assay CD4+CD25+ FOXP3+ Tregs10.0 µg/mLActivation of suppressive functionBystander activation

Standard Operating Procedure (SOP): Self-Validating Restimulation Assay

To guarantee scientific integrity, this protocol embeds a Self-Validation Matrix . You must include internal controls to prove that any lack of proliferation is due to the specific antigen dynamics, not a generalized assay failure.

Step 1: Reagent Preparation

  • Reconstitute lyophilized bovine MBP 83-99 peptide in sterile, cell-culture grade PBS to a stock concentration of 1 mg/mL.

  • Prepare a serial dilution working stock: 100 µg/mL, 10 µg/mL, and 1 µg/mL in complete RPMI-1640 (supplemented with 10% FCS, L-glutamine, and penicillin/streptomycin).

Step 2: Cell Isolation and Plating

  • Isolate PBMCs or murine splenocytes (e.g., from an EAE model) and resuspend at 2×106 cells/mL in complete RPMI.

  • Plate 100 µL of the cell suspension ( 2×105 cells) per well in a 96-well U-bottom plate[4].

Step 3: The Self-Validation Matrix (Stimulation) Add 100 µL of the following treatments to designated triplicate wells:

  • Experimental Wells: MBP 83-99 at final concentrations of 0.1 µg/mL, 1.0 µg/mL, and 10.0 µg/mL[2].

  • Positive Control: Anti-CD3 (1 µg/mL) + Anti-CD28 (1 µg/mL). (Validates intrinsic T-cell viability and proliferative capacity).

  • Negative Control: Complete RPMI media only. (Establishes baseline background).

  • Vehicle Control: PBS matched to the highest peptide volume. (Rules out solvent toxicity).

Step 4: Incubation & Readout

  • Incubate the plate at 37°C with 5% CO₂.

  • For cytokine analysis (e.g., IFN-γ, IL-17 ELISA), harvest 50 µL of supernatant at 72 hours [2].

  • For proliferation analysis , pulse with 1 µCi/well of [³H]-thymidine at 96 hours, incubate for an additional 12–16 hours, and harvest the cells[5]. Alternatively, analyze CFSE dilution via flow cytometry at 120 hours .

Troubleshooting Guide

Q: My primary murine splenocytes from EAE models show no proliferation even at 10 µg/mL bovine MBP 83-99. What is the mechanistic failure? A: This is a classic presentation of either anergy or a failure in antigen processing/presentation. First, check your self-validation controls: did the anti-CD3/CD28 positive control proliferate? If yes, the T-cells are viable. The issue is likely at the Antigen Presenting Cell (APC) level. Bovine MBP 83-99 requires presentation via MHC Class II[6]. Ensure your culture contains a sufficient ratio of viable, functional APCs. If using long-term T-cell lines, you must supplement the culture with fresh, irradiated autologous APCs to facilitate proper peptide presentation[4].

Q: Why am I seeing a massive drop in cell viability in wells treated with 50 µg/mL MBP 83-99 after 72 hours? A: You are directly observing[3]. The TCR-peptide-MHC complex operates on a strict threshold. Exceeding this threshold with high concentrations of soluble antigen does not increase the stimulatory signal; instead, it causes excessive TCR cross-linking. This hyper-activation upregulates Fas and FasL expression, driving the T-cells into apoptosis[2]. Reduce your maximum concentration to 10 µg/mL and perform a tighter titration down to 0.1 µg/mL.

Q: Why does my highly specific T-cell clone respond robustly at 0.01 µg/mL, but my bulk PBMC culture requires 10 µg/mL to show a signal? A: This discrepancy is driven by clonal heterogeneity and precursor frequency. T-cell clones are pre-selected for high-affinity TCRs and represent a homogenous population where 100% of the cells recognize the MBP 83-99 epitope[2]. In contrast, bulk PBMCs have a very low precursor frequency of MBP-specific T-cells. A higher peptide concentration (typically 5–10 µg/mL) is required to ensure sufficient peptide-MHC complexes are formed on the limited number of APCs to successfully encounter and activate the rare antigen-specific T-cells[4][5].

Frequently Asked Questions (FAQs)

Q: How should I reconstitute and store the bovine MBP 83-99 peptide to maintain its structural integrity? A: Bovine MBP 83-99 is relatively hydrophilic but can be prone to aggregation if mishandled. Reconstitute in sterile, cell-culture grade water or PBS to a stock concentration of 1-2 mg/mL. Aliquot the stock into single-use vials and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles, as this degrades the peptide and artificially lowers the effective concentration in your assay, leading to false-negative results.

Q: What is the optimal readout timeline for cytokine release versus T-cell proliferation? A: The kinetics of these two readouts are fundamentally different. Cytokine release (e.g., IFN-γ, IL-17) is an early effector function that peaks between 48 and 72 hours post-stimulation. Proliferation, measured by CFSE dilution or [³H]-thymidine incorporation, requires multiple cell division cycles and is optimally measured between 96 and 120 hours. Attempting to measure proliferation at 48 hours will result in a premature, artificially low signal.

References

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype. Neurology. URL:[Link]

  • Myelin Basic Protein-Specific TCR/HLA-DRB501:01 Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis. The Journal of Immunology. URL:[Link]

  • Regulatory and pro-inflammatory phenotypes of myelin basic protein-autoreactive T cells in multiple sclerosis. Clinical and Experimental Immunology. URL:[Link]

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP83–96) Epitope to Function as T-Cell Receptor Antagonists. Molecules. URL:[Link]

  • Immune tolerance in multiple sclerosis and neuromyelitis optica with peptide-loaded tolerogenic dendritic cells in a phase 1b trial. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Prospects for Antigen-Specific Tolerance Based Therapies for the Treatment of Multiple Sclerosis. Journal of Neuroimmune Pharmacology. URL:[Link]

Sources

Troubleshooting

resolving peptide aggregation issues with Myelin Basic Protein (83-99) (bovine)

Welcome to the Technical Support Center for Myelin Basic Protein (MBP) 83-99 (bovine) . As a Senior Application Scientist, I have designed this portal to provide immunologists and drug development professionals with fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Myelin Basic Protein (MBP) 83-99 (bovine) . As a Senior Application Scientist, I have designed this portal to provide immunologists and drug development professionals with field-proven, mechanistically grounded solutions to resolve peptide aggregation. This sequence is notoriously difficult to handle, and improper solubilization is the leading cause of failed T-cell receptor (TCR) binding assays and inconsistent Experimental Autoimmune Encephalomyelitis (EAE) models.

Below, you will find thermodynamic explanations, quantitative data, and self-validating protocols to ensure your peptide remains in a stable, monomeric state.

Part 1: Mechanistic FAQs – Understanding the Aggregation

Q: Why does MBP (83-99) aggregate so rapidly when I dissolve it in physiological buffers like PBS? A: The aggregation is driven by the intrinsic thermodynamic instability of the peptide's hydrophobic core. The bovine MBP (83-99) sequence (ENPVVHFFKNIVTPRTP) contains a highly hydrophobic central stretch. Specifically, the residues Val87 and Phe90 —which are critical for anchoring the peptide into the P1 and P4 pockets of the HLA-DR2 molecule[1]—act as nucleation sites. When exposed directly to aqueous environments (pH 7.4), these hydrophobic side chains minimize water contact by packing together, causing the peptide to rapidly transition into insoluble β-sheet amyloid-like fibrils.

Q: Can I use Altered Peptide Ligands (APLs) to bypass this solubility issue? A: Yes, structurally modified APLs are frequently engineered to improve solubility and alter T-cell responses (e.g., shifting pro-inflammatory Th1 phenotypes to regulatory Th2 phenotypes)[2]. For example, mutating the highly hydrophobic Phe90 or altering Lys91 can significantly change both the aggregation kinetics and the immunological profile[3]. However, if your experimental model strictly requires the wild-type bovine sequence to map the immunodominant epitope[4], you cannot alter the sequence. Instead, you must rely on the chemical stabilization protocols detailed below.

G A MBP (83-99) Lyophilized Peptide B Direct Aqueous Buffer (High Aggregation Risk) A->B Improper Protocol E Fluorinated Solvent (HFIP) or 100% DMSO A->E Optimized Protocol C Hydrophobic Core Interaction (Val87-Phe90) B->C D Beta-Sheet Fibrillization C->D F Monomeric State Preserved E->F G Dilution in Assay Buffer (<1% DMSO final) F->G

MBP (83-99) Aggregation Mechanism and Optimized Stabilization Pathway.

Part 2: Quantitative Solubility Profiles

To guide your experimental design, the following table synthesizes the solubility limits and aggregation states of MBP (83-99) across common solvent systems. Relying on these metrics prevents the introduction of undetected micro-aggregates into your assays.

Solvent SystemMax Solubility (mg/mL)Aggregation State (Dynamic Light Scattering)Recommended Application
1x PBS (pH 7.4) < 0.1Heavy Fibrillization (>1000 nm)Not Recommended
5% Acetic Acid 2.0Amorphous Aggregates (200-500 nm)Intermediate Dilution
100% DMSO > 20.0Monomeric (<5 nm)Master Stock Preparation
100% HFIP > 25.0Monomeric (Alpha-helical induction)Pre-treatment / Rescue
Assay Media (0.1% BSA) 0.5Stable Monomer/DimerFinal Cell Culture / ELISA

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . This means you will not proceed to the next step without empirical confirmation that the previous step succeeded, eliminating downstream experimental artifacts.

Protocol A: Master Stock Reconstitution (The DMSO Method)

This protocol ensures complete solubilization at the monomeric level by breaking pre-existing hydrogen bonds formed during the lyophilization process.

  • Centrifugation: Centrifuge the lyophilized peptide vial at 10,000 x g for 1 minute.

    • Causality: Ensures all peptide powder is pelleted at the bottom, preventing loss of material when opening the cap.

  • Primary Solubilization: Add 100% anhydrous, cell-culture grade DMSO to achieve a target concentration of 10 mg/mL.

    • Causality: DMSO is a strong polar aprotic solvent that disrupts intermolecular hydrogen bonds and fully solvates the hydrophobic Val/Phe residues without inducing hydrolysis.

  • Mechanical Disruption: Sonicate the vial in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint (Turbidity Check): Transfer 10 µL of the stock into a microcuvette and measure absorbance at 330 nm against a DMSO blank.

    • Self-Validation Logic: Peptides do not absorb light at 330 nm. An OD330​<0.02 confirms a pure monomeric state. An OD330​>0.05 indicates light scattering from micro-aggregates. If >0.05, add 1% (v/v) trifluoroacetic acid (TFA) and re-sonicate.

  • Storage: Aliquot into single-use vials and store at -80°C.

    • Causality: Prevents freeze-thaw cycles, which act as thermodynamic triggers for secondary nucleation.

Workflow Step1 1. Centrifuge Vial (10,000 x g, 1 min) Step2 2. Add 100% DMSO (Target: 10 mg/mL) Step1->Step2 Step3 3. Sonicate Bath (5 mins, RT) Step2->Step3 Step4 4. OD330 Turbidity Check (Self-Validation) Step3->Step4 Step5 5. Aliquot & Freeze (-80°C) Step4->Step5

Self-Validating Reconstitution Workflow for MBP (83-99).

Protocol B: In-Assay Dilution & Stabilization

When introducing the peptide to T-cell proliferation assays or ELISAs, the transition from DMSO to aqueous media is the highest-risk phase for secondary aggregation.

  • Carrier Protein Preparation: Prepare your final assay buffer (e.g., RPMI 1640) supplemented with 0.1% to 1% Bovine Serum Albumin (BSA) or human serum.

    • Causality: The carrier protein acts as a thermodynamic sink. It coats the hydrophobic faces of the MBP peptide, sterically hindering peptide-peptide interactions and preventing adsorption to the plastic well walls.

  • Dropwise Addition: While vortexing the assay buffer at low speed, add the DMSO peptide stock dropwise.

    • Causality: Rapid, continuous mixing prevents localized high concentrations of the peptide, which drives spontaneous nucleation.

  • Final Concentration Limit: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Causality: Concentrations >0.5% induce cellular toxicity and artificial membrane permeabilization in primary T-cell cultures.

  • Validation Checkpoint (Microscopy): Before adding cells, observe 10 µL of the final culture media under phase-contrast microscopy (40x).

    • Self-Validation Logic: The absence of dark, thread-like structures or amorphous clumps confirms successful stabilization in the aqueous phase.

Part 4: Advanced Troubleshooting FAQ

Q: My peptide is still precipitating upon dilution into the assay buffer despite following Protocol B. What is the rescue strategy? A: If precipitation occurs upon dilution, your peptide likely underwent "seed" formation during manufacturing or storage. You must chemically reset the peptide using the Hexafluoro-2-propanol (HFIP) rescue method:

  • Lyophilize your aggregated peptide suspension to complete dryness.

  • Resuspend the powder in 100% HFIP. Causality: HFIP is a highly fluorinated solvent that acts as a potent hydrogen-bond disrupter, forcing the peptide into an alpha-helical state and completely dissolving β-sheet aggregates.

  • Evaporate the HFIP under a gentle stream of nitrogen gas in a fume hood.

  • Reconstitute the resulting clear peptide film directly in 100% DMSO (Return to Protocol A).

References

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP 83–96) Epitope to Function as T-Cell Receptor Antagonists Source: MDPI URL:[Link][1]

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype Source: Neurology.org URL:[Link][4]

  • Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Liposome-encapsulated peptides protect against experimental allergic encephalitis Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing EAE Induction with Bovine MBP 83-99

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high variability in Experimental Autoimmune Encephalomyelitis (EAE) models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high variability in Experimental Autoimmune Encephalomyelitis (EAE) models. EAE is a highly sensitive, antigen-driven model of Multiple Sclerosis (MS)[1]. While Bovine Myelin Basic Protein (MBP) 83-99 is a highly characterized immunodominant epitope[2],[3], the biological readout—clinical paralysis—is notoriously susceptible to minor deviations in reagent handling, emulsion physics, and subjective scoring[4].

This guide abandons generic advice to focus on the causality of experimental failures. By understanding the mechanistic "why" behind each protocol step, you can build a self-validating experimental system that yields tight, reproducible clinical EAE scores.

Workflow & Critical Variability Nodes

Before troubleshooting, it is critical to map where variability enters your experimental pipeline. The diagram below illustrates the standard MBP 83-99 induction workflow and the highest-risk nodes for error introduction.

EAE_Workflow Start MBP 83-99 Lyophilized Peptide Recon Reconstitution (PBS) Risk: Peptide Aggregation Start->Recon Emulsion CFA Emulsification Risk: Phase Separation Recon->Emulsion Injection Subcutaneous Injection (e.g., Lewis Rat) Emulsion->Injection Scoring Clinical Scoring Risk: Rater Subjectivity Injection->Scoring

Fig 1: MBP 83-99 EAE Induction Workflow highlighting critical nodes of variability.

FAQ & Troubleshooting: Reagent Quality & Emulsion Physics

Q: Why are my Lewis rats showing highly variable disease onset (e.g., Day 10 vs. Day 16) despite using the exact same batch of Bovine MBP 83-99?

A: The root cause is almost always emulsion instability . MBP 83-99 must be delivered as a stable water-in-oil emulsion with Complete Freund's Adjuvant (CFA)[1]. The emulsion acts as a localized antigen depot. If the emulsion is unstable and undergoes phase separation post-injection, the hydrophilic MBP 83-99 peptide is released systemically too rapidly. Instead of continuously priming CD4+ T cells in the draining lymph nodes, a rapid peptide spike can induce peripheral tolerance or rapid clearance, leading to delayed, weak, or highly variable disease onset[4].

Quantitative Impact of Emulsion Stability
Emulsion StatusDepot Release KineticsTh1/Th17 PrimingAverage Disease OnsetClinical Score Variance (SD)
Stable (Tight Bead) Slow, sustained (Weeks)OptimalDay 10-12Low ( ± 0.4)
Unstable (Dispersing) Rapid, systemic (Hours)Suboptimal / TolerogenicDay 14-20+High ( ± 1.5)
Self-Validating Protocol: Syringe Extrusion Emulsification

To eliminate this variability, abandon vortexing or sonication. Use the glass-syringe extrusion method.

  • Peptide Preparation: Dissolve lyophilized Bovine MBP 83-99 in cold, sterile PBS to a concentration of 2 mg/mL. Keep on ice.

  • CFA Preparation: Vortex the CFA vigorously to resuspend the Mycobacterium tuberculosis (MT) evenly.

  • Syringe Loading: Draw the MBP 83-99 solution into a glass Luer-lock syringe. Draw an equal volume of CFA into a second glass syringe.

  • Extrusion: Connect the two syringes using a stainless-steel micro-emulsifying needle (or a 3-way stopcock). Push the mixture back and forth.

  • Causality Check (The Cooling Step): Emulsification generates shear heat, which degrades the peptide and breaks the emulsion. You must pause every 2 minutes to rest the syringes on ice for 60 seconds. Continue for 10-15 minutes until the mixture becomes stiff and difficult to push.

  • Validation (The Drop Test): Squeeze a single drop of the emulsion into a beaker of room-temperature water.

    • Pass: The drop remains a tight, solid bead on the water's surface.

    • Fail: The drop disperses, clouds the water, or flattens. Do not inject; resume emulsification.

FAQ & Troubleshooting: Animal Models & Adjuvants

Q: Do I need to use Pertussis Toxin (PTX) when inducing EAE with MBP 83-99?

A: This depends entirely on your animal model, and misunderstanding this leads to severe experimental artifacts.

If you are using Lewis rats , the answer is generally no . Lewis rats are highly susceptible to MBP-induced EAE. Immunization with MBP 83-99 emulsified in CFA is sufficient to induce an acute, monophasic encephalomyelitis characterized by severe CNS inflammation[1],[5]. Adding PTX to Lewis rats introduces unnecessary systemic toxicity and confounds the clinical score with PTX-induced lethargy.

If you are using mice (e.g., C57BL/6 or SJL/J), the answer is yes . Mice possess a more robust Blood-Brain Barrier (BBB). PTX is required to transiently permeabilize the BBB, allowing the MBP-specific autoreactive T-cells (Th1 and Th17) to transmigrate into the central nervous system and initiate demyelination[5].

Signaling APC APC (MHC-II + MBP 83-99) TCR Autoreactive CD4+ T Cell APC->TCR Antigen Presentation Th1 Th1 Differentiation (IFN-γ, TNF-α) TCR->Th1 IL-12 Th17 Th17 Differentiation (IL-17, GM-CSF) TCR->Th17 IL-6, TGF-β BBB Blood-Brain Barrier Permeability (Aided by PTX in Mice) Th1->BBB Th17->BBB CNS CNS Inflammation & Paralysis BBB->CNS Microglia Activation

Fig 2: MBP 83-99 Immunological Signaling Pathway driving EAE pathogenesis.

FAQ & Troubleshooting: Clinical Scoring Standardization

Q: Our lab's clinical scores have high inter-rater variability. Should we use a refined 14-point scale (0.5 increments) instead of the classic 5-point scale to capture subtle therapeutic differences?

A: Counterintuitively, no . While it seems logical that a more granular scale would capture subtle therapeutic effects of a drug, empirical studies demonstrate that refined EAE scoring (e.g., 5.5-point or 14-point scales with 0.5 increments) does not enhance the statistical probability of observing significant differences between groups[6].

Furthermore, EAE protocol variability and subjective scoring are major roadblocks to translational research[4]. Introducing half-points (e.g., "mild loss of tail tone" vs. "moderate loss of tail tone") drastically increases inter-rater subjectivity.

Best Practice: The Standardized 5-Point Scale

To reduce variability, enforce a strict, binary-decision 5-point scale. A symptom must be definitively present to advance to the next score.

ScoreClinical DefinitionBiological CausalityRater Instruction
0 No clinical signsImmune priming phase; T-cells in periphery.Baseline behavior.
1 Complete loss of tail tonicityInflammation reaches distal spinal cord.Lift rat by base of tail; tail must drape completely limp.
2 Hind limb weaknessDemyelination affecting lumbar motor neurons.Observe gait; look for waddling or dragging of paws.
3 Complete hind limb paralysisSevere lumbar/thoracic lesion burden.Rat cannot right itself when placed on its back.
4 Forelimb paralysisAscending inflammation reaching cervical spine.Moribund state approaching; ethical intervention required.
5 Death / MoribundRespiratory failure due to brainstem involvement.End of study for subject.

Pro-Tip for Drug Development Professionals: If your therapeutic candidate's efficacy can only be detected using a highly subjective 0.5-point increment, the biological relevance of the drug is likely negligible. Robust therapeutics will show clear divergence on a standard integer scale[6].

References

  • Prat, A., & Martin, R. (2002). The immunopathogenesis of multiple sclerosis. SciSpace. Available at: [Link]

  • Belogurov, A. Jr., et al. (2017). Analysis of Immunomodulation Capacity of MBP Peptides. Frontiers in Immunology. Available at: [Link]

  • Engelhardt, B., et al. (2016). Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences. BORIS Portal (European Journal of Immunology). Available at:[Link]

  • Redoxis. Rat models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). Redoxis. Available at: [Link]

  • Creative Biolabs. MBP induced EAE Rat Model. Creative Biolabs. Available at:[Link]

  • Garren, H., et al. (2000). Induction of a non-encephalitogenic type 2 T helper-cell autoimmune response in multiple sclerosis after administration of an altered peptide ligand. Nature Medicine (Stanford Lab). Available at: [Link]

  • Bittner, S., et al. (2014). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. PMC (NIH). Available at: [Link]

Sources

Troubleshooting

overcoming weak immune responses to Myelin Basic Protein (83-99) (bovine)

Welcome to the Technical Support Center for neuroimmunology and autoimmune disease modeling. As a Senior Application Scientist, I frequently consult with researchers facing challenges in establishing robust Experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuroimmunology and autoimmune disease modeling. As a Senior Application Scientist, I frequently consult with researchers facing challenges in establishing robust Experimental Autoimmune Encephalomyelitis (EAE) models.

When working with the bovine Myelin Basic Protein (83-99) epitope—a highly specific and immunodominant peptide—weak immune responses are rarely due to a single pipetting error. Instead, they usually stem from a breakdown in the mechanistic triad of MHC restriction, peptide stability, and innate immune signaling .

Below is our definitive troubleshooting guide, complete with self-validating protocols and mechanistic insights to help you overcome weak immunogenicity in your MBP (83-99) assays.

I. Core Troubleshooting & FAQs

Q: We are immunizing C57BL/6 mice with bovine MBP (83-99), but we observe no EAE induction or T-cell proliferation. What is the mechanistic failure? A: The failure is rooted in Major Histocompatibility Complex (MHC) restriction mismatch. The bovine MBP (83-99) epitope is immunodominant specifically in the context of the MHC class II H-2s haplotype (found in SJL/J mice) and human HLA-DR2 (DRB1*1501)[1]. The primary binding mechanism requires the peptide's hydrophobic residues, Valine (V87) and Phenylalanine (F90), to anchor deeply into the P1 and P4 pockets of the H-2s or HLA-DR2 molecule[2]. C57BL/6 mice express the H-2b haplotype, which lacks the complementary structural pockets to bind and present MBP (83-99) to T-cell receptors (TCRs). Solution: You must switch your animal model to SJL/J mice to use MBP (83-99), or change your antigen to MOG (35-55), which is restricted to the H-2b haplotype[3].

Q: Our SJL/J mice show a very weak, delayed clinical score. Could the peptide itself be the issue? A: Yes. Linear peptides like MBP (83-99) possess high conformational flexibility, making them highly susceptible to rapid proteolytic degradation by lysosomal enzymes in vivo before adequate antigen presentation can occur[4]. Furthermore, degraded peptide fragments can act as antagonistic Altered Peptide Ligands (APLs). These APLs disrupt the critical hydrogen bonds required for TCR engagement, inadvertently shifting the immune response from a pro-inflammatory Th1 (IFN-γ) profile toward a tolerogenic Th2 (IL-4) state[4]. Solution: Consider utilizing cyclized peptide analogues or conjugating the linear MBP (83-99) to a carrier like reduced mannan. Backbone cyclization restricts conformational freedom, significantly increasing metabolic stability and receptor selectivity, thereby ensuring sustained MHC class II loading and robust CD4+ T-cell activation[2][5].

Q: How does the choice of adjuvant dictate the success of MBP (83-99) immunogenicity? A: Immunizing with MBP (83-99) in Incomplete Freund's Adjuvant (IFA) or PBS will induce peripheral tolerance rather than autoimmunity. To overcome weak immunogenicity, the peptide must be delivered in Complete Freund's Adjuvant (CFA) containing at least 2-4 mg/mL of heat-killed Mycobacterium tuberculosis[3]. The mycobacteria provide essential Pathogen-Associated Molecular Patterns (PAMPs) that ligate Toll-Like Receptors (TLRs) on Antigen Presenting Cells (APCs). This ligation is the causal trigger for APC maturation and the secretion of IL-12 and IL-23, which are absolute prerequisites for polarizing naive MBP-specific CD4+ T cells into encephalitogenic Th1 and Th17 lineages[1].

II. Mechanistic Visualizations

G APC Antigen Presenting Cell (Macrophage/Dendritic Cell) MHC MHC Class II (H-2s in SJL/J or HLA-DR2) APC->MHC Processes & Presents Peptide Bovine MBP (83-99) (V87 & F90 Anchor Residues) Peptide->MHC Binds P1/P4 Pockets TCR T-Cell Receptor (CD4+ T Cell) MHC->TCR Antigen Recognition Th1 Th1 Polarization (IFN-γ, TNF-α) TCR->Th1 + CFA/TLR Activation Th17 Th17 Polarization (IL-17) TCR->Th17 + CFA/TLR Activation Tolerance Tolerance / Th2 Shift (IL-4, IL-10) TCR->Tolerance Weak Adjuvant / APLs

Fig 1: TCR-MHC-Peptide signaling pathway mapping MBP (83-99) presentation and T-cell polarization.

Workflow Start Weak Immune Response to MBP (83-99) CheckStrain Check Mouse Strain Start->CheckStrain StrainC57 C57BL/6 (H-2b) CheckStrain->StrainC57 StrainSJL SJL/J (H-2s) CheckStrain->StrainSJL Action1 Switch to SJL/J or Use MOG(35-55) StrainC57->Action1 CheckPeptide Assess Peptide Stability StrainSJL->CheckPeptide Degradation Linear Peptide Degradation CheckPeptide->Degradation CheckAdjuvant Evaluate Adjuvant/Delivery CheckPeptide->CheckAdjuvant Action2 Use Cyclic Analogue or Mannosylation Degradation->Action2 WeakAdj IFA or Low Mycobacteria CheckAdjuvant->WeakAdj Action3 Use CFA (2-4 mg/mL M.tb) + Pertussis Toxin WeakAdj->Action3

Fig 2: Decision tree for troubleshooting weak immunogenicity in MBP (83-99) EAE models.

III. Quantitative Data Summary

The following table summarizes the causal relationship between peptide modifications, strain genetics, and the resulting immunological phenotype.

Peptide VariantMouse StrainMHC RestrictionEAE InductionDominant Cytokine ProfileRef
Linear Bovine MBP (83-99) SJL/JH-2sStrongTh1 (IFN-γ), Th17[1]
Linear Bovine MBP (83-99) C57BL/6H-2bNoneN/A (No recognition)[3]
Cyclo(83-99)[A91]MBP83-99 SJL/JH-2sWeak/AntagonizedTh2 (IL-4), IL-10[4]
Mannosylated MBP (83-99) SJL/JH-2sEnhancedTh1 (IFN-γ)[2]

IV. Self-Validating Protocol: Robust EAE Induction in SJL/J Mice

To guarantee reproducibility, every step in this protocol includes a built-in validation checkpoint.

Phase 1: Antigen Preparation & Validation

  • Peptide Reconstitution: Reconstitute Bovine MBP (83-99) in sterile PBS to a concentration of 2 mg/mL.

    • Validation Checkpoint: Verify peptide purity (>95%) via HPLC prior to reconstitution. Truncated synthesis impurities act as antagonistic APLs and will induce tolerance instead of activation[2].

  • Adjuvant Preparation: Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 4 mg/mL[3].

  • Emulsification: Mix the peptide solution 1:1 with the CFA. Syringe-extrude the mixture through a micro-emulsifying needle for 10-15 minutes on ice.

    • Validation Checkpoint (The Drop Test): Expel a single drop of the emulsion onto the surface of cold water in a beaker. If the drop disperses, the water-in-oil emulsion is incomplete and will fail to provide the necessary depot effect. Re-emulsify until the drop remains a tight, solid white bead.

Phase 2: Immunization & BBB Permeabilization 4. Antigen Delivery: Subcutaneously inject 100 µL of the validated emulsion (containing 100 µg of peptide) distributed across two sites on the hind flanks of 6-8 week old female SJL/J mice[3]. 5. Pertussis Toxin (PTX) Administration: Intraperitoneally inject 200 ng of PTX in 200 µL PBS on Day 0 and Day 2.

  • Causality: PTX is mandatory. It transiently permeabilizes the blood-brain barrier (BBB) and upregulates TLR4, allowing the peripherally activated MBP-specific CD4+ T cells to infiltrate the central nervous system.

Phase 3: Monitoring & T-Cell Recall Validation 6. Clinical Scoring: Monitor mice daily for ascending paralysis starting on Day 7, using a standard 0-5 scoring system. 7. Ex vivo Validation: Harvest draining lymph nodes at Day 10 from a subset of mice. Perform a CFSE-proliferation assay by re-stimulating cells in vitro with 10 µg/mL MBP (83-99). A robust Th1/Th17 cytokine profile (IFN-γ, IL-17) detected via ELISA confirms successful in vivo priming[1].

V. References

  • Liposome-encapsulated peptides protect against experimental allergic encephalitis Source: nih.gov URL:

  • Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP 83–96 ) Epitope to Function as T-Cell Receptor Antagonists Source: mdpi.com URL:

  • Design of Novel Cyclic Altered Peptide Ligands of Myelin Basic Protein MBP83−99 That Modulate Immune Responses in SJL/J Mice Source: acs.org URL:

  • Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis Source: frontiersin.org URL:

  • A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis Source: mdpi.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide: Comparing MOG (35-55) and MBP (83-99) for Inducing Experimental Autoimmune Encephalomyelitis (EAE)

Executive Summary Experimental Autoimmune Encephalomyelitis (EAE) stands as the most frequently utilized animal model for dissecting the complex immunopathology of human Multiple Sclerosis (MS).[1][2] The choice of autoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most frequently utilized animal model for dissecting the complex immunopathology of human Multiple Sclerosis (MS).[1][2] The choice of autoantigen to induce EAE is a critical decision that dictates the resulting disease phenotype, immunological mechanisms, and ultimately, the research questions that can be addressed. This guide provides an in-depth, objective comparison of two widely used encephalitogenic peptides: Myelin Oligodendrocyte Glycoprotein (35-55) and Myelin Basic Protein (83-99). We will explore the distinct EAE models each peptide induces, detailing the immunological underpinnings, typical disease courses, and pathological features. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate EAE model for their specific experimental goals, whether it be investigating chronic progressive disease, T-cell-mediated inflammation, or relapsing-remitting phenotypes.

Introduction to EAE as a Model for Multiple Sclerosis

EAE is a CD4+ T cell-mediated autoimmune disease that targets the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage, which clinically manifest as progressive paralysis.[3][4] It is induced by immunizing susceptible animal strains with myelin-derived proteins or peptides emulsified in a potent adjuvant.[5][6][7] The resulting immune response mimics many of the key pathological hallmarks of MS, making EAE an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics.[2][4]

The selection of the immunizing antigen and the genetic background of the animal are paramount, as this combination determines the clinical course of the disease—which can be acute, chronic-progressive, or relapsing-remitting—and the specific immune cells involved.[5][8] This guide focuses on two cornerstone peptides: MOG (35-55) and MBP (83-99), each offering a distinct window into the multifaceted nature of neuroinflammation.

Deep Dive: MOG (35-55)-Induced EAE

The MOG (35-55) peptide is a highly immunogenic epitope of the Myelin Oligodendrocyte Glycoprotein, a protein exclusively expressed on the outermost surface of myelin sheaths in the CNS.[2] Its use in C57BL/6 mice is one of the most widespread and reliable EAE models, often considered a "gold standard" in the field.[5]

Mechanism and Disease Course Immunization of C57BL/6 mice with MOG (35-55) in Complete Freund's Adjuvant (CFA), typically supplemented with Pertussis Toxin (PTX), induces a robust autoimmune response.[1][5][9] PTX is crucial as it enhances the immune response and increases the permeability of the blood-brain barrier, facilitating the entry of pathogenic immune cells into the CNS.[5][9]

The resulting disease is primarily driven by CD4+ T cells, particularly Th1 and Th17 lineages, which recognize the MOG (35-55) peptide presented by antigen-presenting cells.[4][5][10] Upon activation, these T cells migrate to the CNS, where they are reactivated and initiate an inflammatory cascade, recruiting macrophages and other immune cells, leading to demyelination and axonal damage.[5] While predominantly T-cell-mediated, this model can also feature an antibody response against MOG.[11][12]

The clinical course in C57BL/6 mice is typically chronic and progressive.[9][13] Animals develop an ascending paralysis, with initial signs appearing 9-14 days post-immunization.[1][5] The disease reaches a peak severity and then transitions into a chronic, sustained paralysis without remission.[9][14][15] This phenotype shares many neuropathological features with chronic progressive forms of MS.[13]

Pathological Hallmarks

  • Inflammation: Characterized by perivascular cuffs and parenchymal infiltration of mononuclear cells (macrophages and CD4+ T cells) in the spinal cord and brain.[2]

  • Demyelination: Extensive, plaque-like demyelination is a key feature.[2]

  • Axonal Degeneration: Significant neuroaxonal damage occurs in both white matter and gray matter, which correlates with clinical disability.[13]

Causality Behind Experimental Choices:

  • Why C57BL/6 Mice? This strain is widely used due to its susceptibility to MOG (35-55) and the extensive availability of genetically modified variants (knockouts, transgenics), which allows for detailed investigation into the roles of specific genes and pathways.[2][5]

  • Why MOG (35-55)? This peptide reliably induces a chronic disease course that models progressive MS. Furthermore, the involvement of both T cells and, to some extent, B cells/antibodies provides a platform to study multiple facets of MS pathology.[11][13]

Workflow for MOG (35-55) EAE Induction

EAE_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring & Analysis Antigen MOG (35-55) Peptide Emulsion Prepare MOG/CFA Emulsion Antigen->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize Mouse C57BL/6 Mouse (Female, 9-13 weeks) Mouse->Immunize PTX1 Pertussis Toxin (PTX) Injection (Day 0, i.p.) Immunize->PTX1 Monitor Daily Clinical Scoring (Weight, Paralysis) Immunize->Monitor PTX2 PTX Injection (Day 2, i.p.) PTX1->PTX2 Onset Disease Onset (Day 9-14) Monitor->Onset Peak Peak Disease (Day 16-22) Onset->Peak Endpoint Histopathology/Immunology (Endpoint Analysis) Peak->Endpoint

Caption: Standard experimental workflow for inducing chronic EAE in C57BL/6 mice using MOG (35-55).

Deep Dive: MBP (83-99)-Induced EAE

Myelin Basic Protein (MBP) is a major structural component of the myelin sheath.[7] Immunization with MBP or its peptides can induce EAE, but the disease phenotype is highly dependent on the animal strain used.[7][16] The MBP (83-99) peptide is a well-characterized encephalitogenic epitope.[17]

Mechanism and Disease Course In contrast to the chronic model induced by MOG (35-55) in C57BL/6 mice, immunization with MBP or its peptides in strains like the PL/J or SJL/J mouse often results in a relapsing-remitting disease course, which more closely mimics the most common form of human MS.[6][13][16]

The disease is primarily T-cell-mediated, with less of a defined role for pathogenic B cells compared to some MOG models.[7] The immune response is directed against MBP, leading to CNS inflammation. However, the pathology can be distinct. Some MBP-induced models, particularly in Lewis rats, are characterized by intense inflammation with minimal demyelination, making them suitable for studying the purely inflammatory events of the disease.[4][7] In the relapsing-remitting models in mice, periods of neurological deficit are followed by periods of partial or full recovery, which can then be followed by subsequent relapses.[6][16]

Pathological Hallmarks

  • Inflammation: Primarily T-cell infiltration into the CNS.[7]

  • Demyelination: Can be variable. Some acute models show little to no demyelination, while relapsing models exhibit more significant myelin loss over time.[7][18]

  • Relapses: Correlate with new waves of inflammatory cell infiltration into the CNS.

Causality Behind Experimental Choices:

  • Why PL/J or SJL Mice? These strains possess the specific MHC class II haplotypes (H-2u and H-2s, respectively) required to present MBP epitopes effectively to T cells, leading to the characteristic relapsing-remitting disease course.[3] C57BL/6 mice, in contrast, are generally resistant to EAE induction with MBP.[19]

  • Why MBP (83-99)? This peptide is ideal for studying T-cell-driven autoimmunity and for modeling the relapsing-remitting clinical course of MS. Its ability to induce disease without significant demyelination in some models also allows for the specific study of CNS inflammation.[18]

Head-to-Head Comparison: MOG (35-55) vs. MBP (83-99)

The choice between MOG (35-55) and MBP (83-99) hinges on the specific research question. The following table summarizes the key differentiators to guide model selection.

FeatureMOG (35-55) ModelMBP (83-99) Model
Typical Mouse Strain C57BL/6[2][5]PL/J, SJL/J[3][16]
Typical Clinical Course Chronic-Progressive[9][13]Relapsing-Remitting or Acute Monophasic[7][13][16]
Primary Immune Mediator CD4+ T cells (Th1/Th17), with a role for B cells/antibodies[5][10][20]Primarily CD4+ T cells
Pathology: Demyelination Extensive, plaque-like demyelination[2]Variable; can be minimal in acute models, more pronounced in chronic relapsing models[7]
Pathology: Inflammation Infiltration of macrophages and T cells in spinal cord and brain[2]Primarily T-cell infiltration
MS Subtype Resemblance Chronic Progressive MS, Secondary Progressive MS[13]Relapsing-Remitting MS[18]
Key Advantage Reliable, reproducible chronic model; good for studying neurodegeneration and demyelination.[5][13]Excellent for studying disease relapses, remissions, and T-cell-specific mechanisms.[18]
Key Consideration May not fully recapitulate the relapsing nature of early MS.Disease course can be more variable; less B-cell involvement than some MS subtypes.[16]
Immunological Pathways: A Conceptual Overview

Pathways cluster_mog MOG (35-55) Model cluster_mbp MBP (83-99) Model MOG_APC APC presents MOG (35-55) MOG_Tcell CD4+ T Cell Activation (Th1/Th17) MOG_APC->MOG_Tcell MOG_Bcell B Cell Activation (via T-cell help) MOG_Tcell->MOG_Bcell MOG_CNS CNS Inflammation & Demyelination MOG_Tcell->MOG_CNS Cell-mediated MOG_Ab Anti-MOG Antibodies MOG_Bcell->MOG_Ab MOG_Ab->MOG_CNS Antibody-mediated MBP_APC APC presents MBP (83-99) MBP_Tcell CD4+ T Cell Activation (Th1) MBP_APC->MBP_Tcell MBP_CNS CNS Inflammation (Relapsing-Remitting) MBP_Tcell->MBP_CNS Cell-mediated

Caption: Divergent primary immune pathways in MOG (35-55) vs. MBP (83-99) induced EAE models.

Making the Right Choice: Which Model to Use?

Your choice of model is a critical fork in your research path. Consider the following:

  • To study chronic neurodegeneration, axonal loss, and therapies aimed at halting progressive disability: The MOG (35-55) model in C57BL/6 mice is the superior choice. Its chronic, non-remitting course provides a stable disease state to test interventions targeting long-term pathology.[13]

  • To investigate the mechanisms of disease relapse and remission, or to test therapies designed to prevent relapses: The MBP (83-99) model in PL/J or SJL mice is more appropriate. This model allows for the study of the dynamic immunological events that trigger and resolve acute attacks.[16][18]

  • To evaluate therapeutics targeting B cells or antibody-mediated pathology: The MOG (35-55) model is preferable, as B cells and antibodies can contribute to its pathogenesis. For a more robust B-cell-dependent model, using the full-length MOG protein (MOG 1-125) is recommended, as it contains conformational epitopes recognized by B cells.[10][20][21]

  • To study fundamental T-cell biology and CNS inflammation with minimal confounding factors from demyelination: An acute, monophasic MBP-induced model (e.g., in Lewis rats) is a valuable tool.[7]

Detailed Experimental Protocols

Trustworthiness through Self-Validating Systems: The following protocols are based on widely validated and published methods. Consistency in reagent sources, animal age and sex, and handling techniques is critical for reproducibility.

Protocol 1: Induction of Chronic EAE with MOG (35-55) in C57BL/6 Mice

Materials:

  • MOG (35-55) peptide (synthesis grade >95% purity)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS) and 0.9% Saline

  • Female C57BL/6 mice, 9-12 weeks old

Procedure:

  • Antigen Emulsion Preparation: On the day of immunization, prepare a 2 mg/mL solution of MOG (35-55) in sterile PBS. Create a 1:1 water-in-oil emulsion by mixing the MOG (35-55) solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on water.

  • Immunization (Day 0): Anesthetize mice with isoflurane. Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back (0.1 mL per site).[9]

  • Pertussis Toxin Administration: Within 2 hours of immunization, administer 100-200 ng of PTX (dose may need optimization based on lot potency) in 0.1 mL PBS via intraperitoneal (i.p.) injection.[13][22]

  • Second PTX Dose (Day 2): Administer a second dose of PTX (100-200 ng) in 0.1 mL PBS via i.p. injection, approximately 48 hours after the immunization.[13]

  • Clinical Monitoring: Beginning on Day 7, monitor mice daily for clinical signs of EAE and record their weight. Provide hydrated food on the cage floor for animals with impaired mobility.

  • EAE Scoring: Use a standard 0-5 scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or waddling gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state.

Protocol 2: Induction of Relapsing-Remitting EAE with MBP (83-99) in PL/J Mice

Materials:

  • MBP (83-99) peptide (synthesis grade >95% purity)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Female PL/J mice, 8-10 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare a 2 mg/mL solution of MBP (83-99) in sterile PBS. Create a stable 1:1 emulsion with CFA as described in Protocol 1.

  • Immunization (Day 0): Anesthetize mice and administer a total of 0.1 mL of the MBP/CFA emulsion subcutaneously, distributed over two sites on the flank. Note: Pertussis toxin is often not required for MBP induction in PL/J or SJL mice but may be used to increase disease severity if needed.

  • Clinical Monitoring: Begin daily monitoring on Day 7. The first clinical episode typically occurs between days 10-15, followed by a period of remission. Relapses can occur from day 20 onwards.

  • EAE Scoring: Use the same 0-5 scale as described in Protocol 1. Record scores daily to map the relapsing-remitting course.

Conclusion

The MOG (35-55) and MBP (83-99) peptides induce distinct and valuable EAE models for multiple sclerosis research. MOG (35-55) in C57BL/6 mice provides a robust model of chronic, progressive neuroinflammation and demyelination, ideal for studying neurodegeneration. Conversely, MBP (83-99) in susceptible strains like PL/J offers a powerful tool to investigate the dynamic nature of relapsing-remitting disease, which affects the majority of MS patients. A thorough understanding of the immunological mechanisms, disease characteristics, and practical considerations of each model is essential for designing impactful experiments and accelerating the development of effective therapies for multiple sclerosis.

References

  • Wekerle, H. (2014, April 15). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments. [Link]

  • Meyer, J. W., et al. (2021). Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis. Frontiers in Neuroscience. [Link]

  • SB-PEPTIDE. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction. [Link]

  • Liu, J., et al. (2009, March 15). MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways. Journal of Neuroimmunology. [Link]

  • Yan, Y., et al. (2022, March 31). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences. [Link]

  • Taconic Biosciences. EAE Mouse Models for MS: Induction Methods & Strain Insights. [Link]

  • Creative Biolabs. MOG35-55 induced EAE Mice Model. [Link]

  • Buffalo Neuroimaging Analysis Center. Human (MOG 1-125) and (MOG-35-55) Myelin Oligodendrocyte Glycoprotein-Induced Experimental Autoimmune Encephalomyelitis (EAE) of Demyelination. [Link]

  • Vogelsang, A., et al. (2021, December 15). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. Journal of Neuroscience Methods. [Link]

  • Pöllinger, B., et al. (2019, August 1). MOG-reactive B cells exacerbate the severity of CD4+ T cell-driven CNS autoimmunity. Journal of Neuroinflammation. [Link]

  • Kim, D. H., & Lee, J. (2019, December 20). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis. Journal of Visualized Experiments. [Link]

  • MD Biosciences. EAE Multiple Sclerosis Research - Preclinical Neurology CRO. [Link]

  • Brown, A. M., & McFarlin, D. E. (1981). Relapsing murine experimental allergic encephalomyelitis induced by myelin basic protein. Laboratory Investigation. [Link]

  • Kim, D. H., & Lee, J. (2019, December 20). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis. PubMed. [Link]

  • Bettelli, E., et al. (2009, June 1). Spontaneous relapsing-remitting EAE in the SJL/J mouse: MOG-reactive transgenic T cells recruit endogenous MOG-specific B cells. The Journal of Experimental Medicine. [Link]

  • Weber, M. S., et al. (2010). B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity. Journal of Immunology. [Link]

  • Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]

  • Krishnamoorthy, G., et al. (2006, September 1). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice. Journal of Clinical Investigation. [Link]

  • Lalive, P. H., et al. (2011, December 15). Antibody response in MOG(35-55) induced EAE. Journal of Neuroimmunology. [Link]

  • Skar-Tyssøy, S., et al. (2020, November 18). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology. [Link]

  • O'Connor, R. A., et al. (2022). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)38–49 during Full-length MOG Protein–Induced Demyelinating Disease. The Journal of Immunology. [Link]

  • Roth, S., et al. (2023). MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis. Journal of Neuroinflammation. [Link]

  • Kuerten, S., et al. (2007). MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum. Journal of Neuroimmunology. [Link]

  • Constantinescu, C. S., et al. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology. [Link]

  • Bai, X. F., et al. (2007, February 15). [Inhibiton of experimental autoimmune encephalomyelitis in Lewis rats by nasal administration of encephalitogenic MBP peptides: synergistic effects of MBP 68-86 and 87-99]. Sheng li xue bao : [Acta physiologica Sinica]. [Link]

  • Probst, P., et al. (2000, August 15). Treatment of experimental allergic encephalomyelitis (EAE) induced by guinea pig myelin basic protein epitope 72-85 with a human MBP(87-99) analogue and effects of cyclic peptides. Journal of Medicinal Chemistry. [Link]

  • Santamaria, P., et al. (2013). Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal. PLoS ONE. [Link]

  • Kappos, L., et al. (1999). Induction of a non-encephalitogenic type 2 T helper-cell autoimmune response in multiple sclerosis after administration of an altered peptide ligand in a placebo-controlled, randomized phase II trial. Nature Medicine. [Link]

  • Saini, M., et al. (2021). Modelling MOG antibody-associated disorder and neuromyelitis optica spectrum disorder in animal models: Spinal cord manifestations. Multiple Sclerosis Journal. [Link]

  • Creative Bioarray. Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model. [Link]

  • Sun, D., et al. (2001). Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis. Journal of Neuroimmunology. [Link]

  • Sharma, R., et al. (2024, May 30). Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis. International Journal of Molecular Sciences. [Link]

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Comparative

Structural Causality: Why Bovine MBP 83-99 Cross-Reacts with Human T-Cells

Topic: Cross-Reactivity of Myelin Basic Protein (83-99) (Bovine) with Human MBP As a Senior Application Scientist specializing in neuro-immunology and autoimmune disease modeling, I frequently consult with drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Cross-Reactivity of Myelin Basic Protein (83-99) (Bovine) with Human MBP

As a Senior Application Scientist specializing in neuro-immunology and autoimmune disease modeling, I frequently consult with drug development teams on the optimal selection of autoantigens for Experimental Autoimmune Encephalomyelitis (EAE) models and human in vitro assays. A recurring point of deliberation is whether to source synthetic human Myelin Basic Protein (MBP) 83-99 or utilize the bovine-derived MBP 83-99 equivalent.

The short answer is: they are sequentially identical in the core epitope region and functionally interchangeable for HLA-DR2 restricted models. However, understanding the mechanistic causality behind this cross-reactivity is paramount for designing self-validating experimental systems. This guide objectively compares bovine MBP 83-99 against human MBP and other standard myelin antigens, providing structural insights and field-proven methodologies.

Multiple Sclerosis (MS) is driven by CD4+ T-cells that recognize specific myelin epitopes presented by Major Histocompatibility Complex (MHC) Class II molecules[1]. In humans, the HLA-DR2 haplotype (specifically DRB11501 and DRB50101) confers the highest genetic risk for MS[2].

The sequence of the immunodominant MBP 83-99 peptide is ENPVVHFFKNIVTPRTP[1]. When comparing the human and bovine sequences, this specific 17-amino-acid stretch is 100% conserved . This perfect sequence homology explains the complete immunological cross-reactivity observed in both autoantibody binding and T-cell receptor (TCR) engagement[3].

To understand why this conservation is critical, we must look at the trimolecular complex (MHC-Peptide-TCR):

  • MHC Anchor Residues: The peptide binds to the HLA-DR2a (DRB50101) molecule using Phenylalanine (F90) in the P1 pocket of the binding groove[1]. For HLA-DR2b (DRB11501), Valine (V87) serves as the primary P1 anchor[1].

  • TCR Contact Residues: The residues Histidine (H88), Phenylalanine (F89), and Lysine (K91) project outward to directly contact the T-cell receptor[3].

Because bovine MBP 83-99 possesses the exact same anchor and contact residues as human MBP 83-99, it perfectly mimics the human autoantigen, allowing researchers to use it reliably in humanized transgenic mouse models (e.g., TL3A6/DR2a mice) and human PBMC assays[2].

Pathway MHC HLA-DR2 (APC) Peptide MBP 83-99 (Bovine/Human) ENPVVHFFKNIVTPRTP MHC->Peptide Anchor Residues (V87, F90) TCR T-Cell Receptor (CD4+) Peptide->TCR Contact Residues (H88, F89, K91) Response Th1 Skewing (IFN-γ Secretion) TCR->Response Signal Transduction

Trimolecular complex formation and signaling pathway for MBP 83-99 recognition.

Objective Comparison of Encephalitogenic Alternatives

When designing an EAE study or a human T-cell assay, selecting the correct peptide is dictated by the MHC restriction of your model. Below is a structured comparison of Bovine MBP 83-99 against other common alternatives.

FeatureBovine MBP (83-99)Human MBP (83-99)MOG (35-55)PLP (139-151)
Sequence ENPVVHFFKNIVTPRTPENPVVHFFKNIVTPRTPMEVGWYRSPFSRVVHLYRNGKHSLGKWLGHPDKF
MHC Restriction HLA-DR2 (DRB11501, DRB50101)HLA-DR2 (DRB11501, DRB50101)H-2b (Mice)H-2s (Mice)
Primary Utility Human PBMC assays, Humanized Tg EAEHuman PBMC assays, Humanized Tg EAEChronic EAE (C57BL/6 mice)Relapsing-Remitting EAE (SJL mice)
Cross-Reactivity 100% identical to Human N/A (Native)Low to ModerateHigh in specific models
Cost Profile Highly accessible, cost-effectiveHigher cost (synthetic)StandardStandard

Strategic Insight: If you are utilizing wild-type C57BL/6 mice, MBP 83-99 will not induce robust EAE because the murine H-2b MHC class II molecule cannot efficiently present this specific epitope. You must use MOG 35-55 for C57BL/6 mice. Bovine MBP 83-99 is strictly reserved for human in vitro studies or humanized HLA-DR2 transgenic in vivo models[2].

Self-Validating Experimental Protocol: T-Cell Cross-Reactivity Assay

To objectively validate the performance of Bovine MBP 83-99, drug development professionals should employ a CFSE-based proliferation and cytokine profiling assay.

Why this protocol is self-validating: By utilizing a titration gradient and multiplexing proliferation (CFSE) with effector function (IFN-γ ELISA), we ensure that the observed T-cell activation is antigen-specific and not an artifact of non-specific mitogenic background noise.

Step-by-Step Methodology

Step 1: PBMC Isolation and HLA Typing

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from MS patients using standard density gradient centrifugation.

  • Causality Check: You must confirm that the donor is HLA-DRB11501 or DRB50101 positive. Using mismatched PBMCs will yield false negatives because the MHC pocket will fail to anchor the F90 and V87 residues of the MBP 83-99 peptide[1].

Step 2: Antigen Pulsing

  • Resuspend cells at 2×106 cells/mL in RPMI 1640 supplemented with 5% human AB serum. (Note: Strictly avoid Fetal Bovine Serum (FBS) here to prevent background immune responses to generic bovine serum proteins).

  • Pulse the cells with Bovine MBP 83-99 using a titration gradient: 0.1 µg/mL, 1.0 µg/mL, and 10 µg/mL.

  • Causality Check: The EC50 for human T-cell clones against this epitope typically ranges from 0.7 to 1.0 µg/mL[2]. Exceeding 50 µg/mL can artificially induce Activation-Induced Cell Death (AICD) or T-cell anergy.

Step 3: Incubation and TCR Engagement

  • Incubate the culture for 72 to 96 hours at 37°C with 5% CO 2​ . During this phase, the peptide is processed and presented, allowing the H88, F89, and K91 residues to engage the TCR and trigger intracellular signaling cascades[3].

Step 4: Flow Cytometry & Cytokine Profiling

  • Harvest the cells and stain with anti-CD4 (T-cell marker) and anti-CD69 (early activation marker). Measure proliferation via CFSE dilution using a flow cytometer.

  • Collect the cell culture supernatants and perform an ELISA for IFN-γ and IL-4.

  • Causality Check: Pathogenic MBP 83-99 specific T-cells in MS patients are predominantly Th1-skewed, meaning you should observe high IFN-γ and low IL-4[1]. If testing a novel immunomodulatory drug, a successful therapeutic response is often indicated by a shift from a Th1 (IFN-γ) to a Th2 (IL-4) profile.

Workflow Step1 1. Isolate PBMCs from HLA-DR2+ MS Patients Step2 2. Pulse with Bovine MBP 83-99 (0.1 - 10 µg/mL) Step1->Step2 Step3 3. Incubate 72-96h (37°C, 5% CO2) Step2->Step3 Step4 4. Measure Proliferation (CFSE Dilution via FACS) Step3->Step4 Step5 5. Cytokine Profiling (ELISA for IFN-γ / IL-4) Step3->Step5

Self-validating experimental workflow for MBP 83-99 T-cell cross-reactivity assays.

Conclusion

Bovine Myelin Basic Protein (83-99) is not merely a "substitute" for the human peptide; due to 100% sequence homology in the core epitope, it is a structural and functional equivalent. For researchers conducting HLA-DR2 restricted PBMC assays or utilizing humanized transgenic EAE models, Bovine MBP 83-99 provides a highly reliable, cost-effective, and robust mechanism to probe the trimolecular complex and evaluate novel MS therapeutics.

References

  • Hemmer B, et al. "Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype." Neurology, 1997.
  • Gregersen JW, et al. "Myelin Basic Protein-Specific TCR/HLA-DRB501:01Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis." PMC - NIH, 2012.
  • Wucherpfennig KW, et al. "Recognition of the Immunodominant Myelin Basic Protein Peptide by Autoantibodies and HLA-DR2-restricted T Cell." Journal of Clinical Investigation (JCI), 1997.

Sources

Validation

Comprehensive Validation Guide: Monoclonal Antibodies Against Myelin Basic Protein (83-99) (Bovine)

For researchers investigating demyelinating diseases such as Multiple Sclerosis (MS) and utilizing Experimental Autoimmune Encephalomyelitis (EAE) models, the precision of molecular tools dictates the integrity of the da...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating demyelinating diseases such as Multiple Sclerosis (MS) and utilizing Experimental Autoimmune Encephalomyelitis (EAE) models, the precision of molecular tools dictates the integrity of the data. This guide provides an objective, data-driven framework for validating monoclonal antibodies specifically targeting the immunodominant 83-99 epitope of bovine Myelin Basic Protein (MBP).

By moving beyond basic protocols, this guide explores the mechanistic causality behind experimental choices and establishes self-validating workflows to ensure absolute target specificity.

The Mechanistic Case for Targeting MBP (83-99)

The selection of the bovine MBP 83-99 sequence (ENPVVHFFKNIVTPRTP) is not an arbitrary experimental parameter; it is the biological epicenter of MS pathology modeling. This specific region acts as a promiscuous binder to MHC Class II molecules (such as HLA-DR2 in humans and I-As in mice) and is the primary immunodominant epitope responsible for driving autoreactive CD4+ T-cell activation .

When inducing EAE in Lewis rats or SJL mice, bovine MBP is historically the gold-standard encephalitogen due to its high homology and potent immunogenicity . Utilizing a monoclonal antibody strictly validated against this exact sequence allows researchers to map the precise pharmacokinetic fate, degradation, and presentation of the disease-inducing antigen—a feat impossible with broad-spectrum polyclonal alternatives.

G APC Antigen Presenting Cell (Macrophage/Microglia) MHC MHC Class II (HLA-DR2 / I-As) APC->MHC Processing MBP Bovine MBP (83-99) ENPVVHFFKNIVTPRTP MBP->APC Phagocytosis TCell Autoreactive CD4+ T-Cell (Th1 / Th17) MHC->TCell TCR Engagement Demyelination CNS Inflammation & Demyelination (EAE) TCell->Demyelination Cytokine Release

MBP 83-99 antigen presentation pathway in Experimental Autoimmune Encephalomyelitis (EAE).

Comparative Analysis: Monoclonal vs. Alternatives

Why choose a monoclonal antibody specific to the 83-99 fragment over a polyclonal or a pan-MBP monoclonal? Polyclonal antibodies bind multiple epitopes simultaneously. During the active phase of EAE, myelin is degraded into various fragments. A polyclonal antibody cannot distinguish between intact, functional MBP and the specific encephalitogenic fragments actively being presented to T-cells .

A clone-specific monoclonal antibody provides a singular, trackable variable. Table 1 summarizes the quantitative and qualitative performance metrics across antibody classes.

Table 1: Comparative Performance Metrics of Anti-MBP Antibodies

Feature / MetricMonoclonal Anti-MBP (83-99)Polyclonal Anti-MBP (Whole)Pan-MBP Monoclonal (e.g., SMI-99)
Target Epitope 83-99 (ENPVVHFFKNIVTPRTP)Multiple (Pan-reactive)130-137 (Broad recognition)
Cross-Reactivity < 0.1% (Highly specific)15 - 25% (High)< 1%
Lot-to-Lot Variance Minimal (Clonal origin)High (Host immune shift)Minimal (Clonal origin)
EAE Antigen Tracking Excellent (Tracks specific inducer)Poor (Confounded by endogenous)Moderate
Signal-to-Noise (IHC) > 50:1~ 10:1 (High background)> 30:1

The Self-Validating Antibody Pipeline

Trust in an antibody's performance is built on self-validating experimental designs. The validation pipeline must prove three distinct capabilities: sequence specificity (ELISA), biological target recognition (Western Blot), and spatial accuracy (Immunohistochemistry).

Workflow Start Monoclonal Anti-MBP (83-99) Validation Pipeline Phase1 Phase 1: Epitope Mapping (Competitive ELISA) Start->Phase1 Phase2 Phase 2: Target Recognition (Western Blot) Start->Phase2 Phase3 Phase 3: Tissue Specificity (IHC on EAE Spinal Cord) Start->Phase3 Val1 Confirm High Affinity vs. Scrambled Peptide Phase1->Val1 Val2 Detect 18.5 kDa Band in Brain Homogenate Phase2->Val2 Val3 Visualize Demyelinating Plaques in White Matter Phase3->Val3

Three-phase self-validating workflow for MBP (83-99) monoclonal antibodies.

Step-by-Step Experimental Methodologies

Protocol 1: Epitope Specificity via Competitive ELISA

Causality & Self-Validation: A self-validating ELISA must internally control for non-specific binding. By pre-incubating the monoclonal antibody with free, soluble MBP (83-99) peptide prior to adding it to the plate, the signal should be completely abolished. Conversely, pre-incubation with a scrambled peptide sequence should yield no reduction in signal. This binary logic confirms that the antibody's binding pocket relies exclusively on the precise spatial arrangement of the 83-99 sequence.

  • Plate Coating: Coat a 96-well high-binding microplate with 1 µg/mL of BSA-conjugated Bovine MBP (83-99) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBST for 2 hours at room temperature (RT) to prevent non-specific adsorption.

  • Competitive Pre-incubation (The Validation Step): In separate tubes, prepare the primary monoclonal antibody (e.g., 0.5 µg/mL).

    • Tube A (Positive Control): Antibody + Buffer only.

    • Tube B (Specific Competitor): Antibody + 10 µg/mL free MBP (83-99) peptide.

    • Tube C (Negative Competitor): Antibody + 10 µg/mL scrambled peptide. Incubate tubes for 1 hour at RT.

  • Primary Incubation: Transfer 100 µL from Tubes A, B, and C to the coated plate. Incubate for 1 hour at RT.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody (1:5000) for 1 hour. Wash 5x, add TMB substrate, and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm. (Tube B must show <5% of Tube A's signal; Tube C must show >95% of Tube A's signal).

Protocol 2: Target Recognition via Western Blotting

Causality & Self-Validation: To validate target recognition in complex biological matrices, the system must differentiate between intact MBP and its degradation products. By running unimmunized healthy brain homogenate alongside EAE-induced spinal cord homogenate, the blot serves as its own control. The monoclonal antibody must detect the canonical 18.5 kDa band in healthy tissue, while revealing lower molecular weight cleavage products in the EAE samples.

  • Sample Preparation: Homogenize healthy bovine brain tissue and EAE-induced rat spinal cord in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Electrophoresis: Load 20 µg of total protein per well onto a 12% SDS-PAGE gel. Run at 120V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size is critical for low molecular weight retention) at 300mA for 90 minutes on ice.

  • Immunoblotting: Block the membrane in 5% non-fat milk in TBST for 1 hour. Incubate with the monoclonal anti-MBP (83-99) (1:1000 dilution) overnight at 4°C on a shaker.

  • Development: Wash 3x with TBST. Apply HRP-secondary antibody (1:10000) for 1 hour at RT. Develop using ECL substrate and image. Confirm the presence of the dominant 18.5 kDa band.

Protocol 3: Spatial Validation via Immunohistochemistry (IHC)

Causality & Self-Validation: Spatial validation requires confirming that the antibody signal localizes exclusively to the myelin sheath and is absent in neuronal cell bodies or astrocytic processes. In EAE models, the localized absence of the 83-99 signal in inflammatory focal lesions (plaques) must perfectly and inversely correlate with DAPI-dense immune cell infiltrates, providing morphological proof of target specificity.

  • Tissue Processing: Perfuse EAE-induced animals with 4% Paraformaldehyde (PFA). Extract the spinal cord, post-fix for 24 hours, and cryoprotect in 30% sucrose. Section at 15 µm thickness using a cryostat.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using Citrate Buffer (pH 6.0) at 95°C for 10 minutes to unmask the 83-99 epitope hidden by cross-linking.

  • Permeabilization & Blocking: Wash sections in PBS. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes. Block with 10% Normal Goat Serum (NGS) for 1 hour at RT.

  • Primary Antibody: Incubate sections with monoclonal anti-MBP (83-99) (1:200) and a pan-axonal marker (e.g., anti-Neurofilament, 1:500) overnight at 4°C.

  • Secondary Visualization: Wash 3x in PBS. Apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for MBP, Alexa Fluor 594 for Neurofilament) for 2 hours at RT. Counterstain with DAPI.

  • Imaging: Mount with anti-fade medium. Image via confocal microscopy. Validate that the green signal (MBP 83-99) forms distinct rings around the red signal (axons) in healthy white matter tracts, and is structurally degraded in DAPI-dense EAE lesions.

References

  • Mechanistic and Biomarker Studies to Demonstrate Immune Tolerance in Multiple Sclerosis. Frontiers in Immunology (2022).[Link]

  • A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis. Molecules (2018).[Link]

  • Antigen Presentation, Autoantigens, and Immune Regulation in Multiple Sclerosis and Other Autoimmune Diseases. Frontiers in Immunology (2014).[Link]

Comparative

Comparative Guide: PLP (139-151) vs. Myelin Basic Protein (83-99) (Bovine) in Demyelination Studies

Executive Summary In the preclinical development of therapeutics for Multiple Sclerosis (MS), the Experimental Autoimmune Encephalomyelitis (EAE) model remains the gold standard. However, EAE is not a monolith; the choic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of therapeutics for Multiple Sclerosis (MS), the Experimental Autoimmune Encephalomyelitis (EAE) model remains the gold standard. However, EAE is not a monolith; the choice of encephalitogenic peptide dictates the immunological mechanism, disease kinetics, and translational relevance of the study.

This guide provides an objective, in-depth comparison of two critical peptides used in demyelination studies: Proteolipid Protein (PLP) 139-151 and Myelin Basic Protein (MBP) 83-99 (bovine) . While PLP (139-151) is the premier choice for modeling relapsing-remitting disease dynamics through epitope spreading, MBP (83-99) serves as the definitive tool for studying humanized immune tolerance and Altered Peptide Ligand (APL) engineering.

Immunological & Pathological Mechanisms (The "Why")

To design a robust drug efficacy study, researchers must understand the causal mechanisms driving the pathology of each peptide.

PLP (139-151): The Relapsing-Remitting Engine

PLP (139-151) is the major encephalitogen in SJL/J mice (H-2^s haplotype) 1. Immunization drives a robust Th1 and Th17 CD4+ T cell response. The defining characteristic of PLP (139-151) is its ability to induce epitope spreading . The initial targeted attack on myelin releases secondary cryptic epitopes (such as endogenous MBP or other PLP fragments). The immune system subsequently mounts a secondary attack against these newly exposed antigens, manifesting clinically as a relapse 2. This makes it an exceptional model for testing remyelination therapies and long-term immunomodulators.

MBP (83-99) (Bovine): The Humanized Tolerance Target

MBP (83-99) is the immunodominant epitope recognized by T cells in human MS patients carrying the HLA-DR15/DR2 allele 3. The bovine sequence is highly conserved and widely utilized in cross-reactivity and structural studies. Rather than simply inducing EAE, MBP (83-99) is primarily used as a baseline to engineer Altered Peptide Ligands (APLs) . By mutating specific T-cell receptor (TCR) contact residues (e.g., substituting Lysine at position 91), researchers can create a peptide that binds the MHC class II molecule perfectly but provides a suboptimal signal to the TCR. This causality shifts the immune response from a pathogenic Th1 (IFN-γ) profile to a protective Th2 (IL-4, IL-10) profile, inducing peripheral tolerance 4.

G APC Antigen Presenting Cell (MHC Class II) PLP PLP (139-151) I-A^s Restricted APC->PLP Presentation MBP MBP (83-99) HLA-DR2 Restricted APC->MBP Presentation TCR1 Autoreactive CD4+ T Cell (Th1 / Th17) PLP->TCR1 High Affinity Activation TCR2 Modulated T Cell (Th2 Shift / Anergy) MBP->TCR2 Altered Ligand Modulation Path1 Relapsing-Remitting Demyelination TCR1->Path1 IFN-γ, IL-17 Path2 Immune Tolerance / APL Therapy TCR2->Path2 IL-4, IL-10

Mechanistic divergence of PLP (139-151) and MBP (83-99) in driving demyelination vs. tolerance.

Comparative Disease Kinetics & Pathology

The following table summarizes the quantitative and qualitative differences between the two peptides, providing a quick-reference guide for study design.

ParameterProteolipid Protein (PLP) 139-151Myelin Basic Protein (MBP) 83-99 (Bovine)
Sequence HSLGKWLGHPDKFENPVVHFFKNIVTPRTP
Primary Animal Model SJL/J Mice (Females, 8-10 weeks)Humanized HLA-DR2 Transgenic Mice, Lewis Rats
MHC Restriction I-A^sHLA-DR2 (DRB1*1501) / I-A^s (cross-reactive)
Disease Kinetics Relapsing-Remitting EAE (RR-EAE)Monophasic EAE / Tolerogenic (APL dependent)
Dominant Cytokine Profile Th1 (IFN-γ) and Th17 (IL-17)Th1 (IFN-γ) shifting to Th2 (IL-4, IL-10) with APLs
Pathological Hallmarks Large demyelinated plaques, severe perivascular infiltrates 5Targeted demyelination; utilized for liposome-encapsulated suppression 6
Primary Research Utility Remyelination therapies, long-term disease modificationImmune tolerance, Altered Peptide Ligands (APLs)

Self-Validating Experimental Protocols

Scientific integrity requires protocols that validate themselves internally. The methodologies below incorporate strict controls to ensure that experimental outcomes are driven by the biology, not by technical artifacts.

Protocol A: Induction of Relapsing-Remitting EAE using PLP (139-151)

Objective: Establish a reliable RR-EAE model in SJL/J mice to test a remyelination compound.

  • Emulsion Preparation: Dissolve PLP (139-151) in PBS to a concentration of 1 mg/mL. Mix 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra. Homogenize until a thick, stable emulsion forms (a drop should not disperse in water).

  • Immunization (Day 0): Anesthetize 8-week-old female SJL/J mice. Inject 100 µL of the emulsion subcutaneously (s.c.), distributed across two sites on the lower flanks.

  • Pertussis Toxin (PTX) Administration: Inject 200 ng of PTX intraperitoneally (i.p.) on Day 0 and Day 2. Mechanistic Note: PTX compromises the blood-brain barrier, synchronizing disease onset.

  • Self-Validation Controls:

    • Vehicle Control Cohort: Immunize with PBS/CFA emulsion (no peptide) to prove that the adjuvant alone does not cause motor deficits.

    • Weight Monitoring: Weigh mice daily. A 10-15% drop in body weight must precede clinical motor signs by 24-48 hours; if motor signs appear without prior weight loss, suspect injection site nerve damage rather than autoimmune demyelination.

G D0 Day 0 Immunization Peptide + CFA (s.c.) PTX Day 0 & 2 Pertussis Toxin (i.p. injection) D0->PTX Onset Day 10-14 Disease Onset Ascending Paralysis PTX->Onset Peak Day 15-20 Peak Disease Maximal Score Onset->Peak Remission Day 21-28 Remission Partial Recovery Peak->Remission Relapse Day 30+ Relapse Epitope Spreading Remission->Relapse PLP 139-151 Specific

Standard in vivo workflow for PLP 139-151 induced relapsing-remitting EAE in SJL/J mice.

Protocol B: Ex Vivo Th1/Th2 Shift Assay for MBP (83-99) APLs

Objective: Quantify the tolerogenic shift of a novel MBP (83-99) Altered Peptide Ligand.

  • Splenocyte Isolation: 10 days post-immunization with wild-type MBP (83-99), euthanize mice and harvest spleens. Macerate through a 70 µm cell strainer and lyse red blood cells.

  • Cell Plating: Seed splenocytes at 5×105 cells/well in a 96-well ELISpot plate pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.

  • Antigen Recall: Stimulate wells in triplicate with:

    • Wild-type MBP (83-99) (10 µg/mL)

    • Engineered APL (10 µg/mL)

  • Self-Validation Controls:

    • Positive Control: Concanavalin A (ConA) (2 µg/mL). Validates that the isolated splenocytes are viable and capable of robust cytokine secretion.

    • Negative Control: Culture media alone. Establishes the baseline noise of the assay.

  • Readout: After 48 hours, develop the ELISpot plates. A successful APL will show a statistically significant decrease in IFN-γ spots and a reciprocal increase in IL-4 spots compared to the wild-type peptide.

Strategic Selection Guide for Drug Development

Choosing between these two peptides dictates the translational trajectory of your pipeline:

  • Select PLP (139-151) when: Your therapeutic goal is to evaluate neuroprotection, remyelination, or the suppression of chronic relapses. Because PLP (139-151) reliably induces epitope spreading, it perfectly mimics the progressive nature of human RRMS. If a drug can halt a PLP-induced relapse at Day 40, it demonstrates profound systemic efficacy.

  • Select MBP (83-99) (Bovine) when: Your therapeutic goal is antigen-specific immunotherapy, such as liposomal tolerance induction, nanoparticle-based vaccines, or TCR-targeted biologics. Because MBP (83-99) is the human immunodominant epitope, engineering APLs based on this sequence provides a direct, rational pathway to Phase I human clinical trials.

References

  • Lymphocytes from SJL/J mice immunized with spinal cord respond selectively to a peptide of proteolipid protein and transfer relapsing demyelinating experimental autoimmune encephalomyelitis | The Journal of Immunology |1

  • Involvement of Degenerating 21.5 kDa Isoform of Myelin Basic Protein in the Pathogenesis of the Relapse in Murine Relapsing–Remitting Experimental Autoimmune Encephalomyelitis and MS Autopsied Brain | MDPI | 2

  • Human T-cell response to myelin basic protein peptide (83-99): Extensive heterogeneity in antigen recognition, function, and phenotype | Neurology.org |3

  • Design of Novel Cyclic Altered Peptide Ligands of Myelin Basic Protein MBP83−99 That Modulate Immune Responses in SJL/J Mice | Journal of Medicinal Chemistry | 4

  • Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms | PNAS | 5

  • Liposome-encapsulated peptides protect against experimental allergic encephalitis | PMC | 6

Sources

Validation

Assessing the Purity of Synthesized Myelin Basic Protein (83-99) (Bovine): A Comparative Analytical Guide

Introduction: The Criticality of Peptide Purity in Autoimmune Research Myelin Basic Protein (83-99) (Sequence: ENPVVHFFKNIVTPRTP) is an immunodominant epitope widely utilized in the induction of Experimental Autoimmune E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Peptide Purity in Autoimmune Research

Myelin Basic Protein (83-99) (Sequence: ENPVVHFFKNIVTPRTP) is an immunodominant epitope widely utilized in the induction of Experimental Autoimmune Encephalomyelitis (EAE), the premier animal model for Multiple Sclerosis (MS) [1]. In neuroimmunology, the purity of the synthesized peptide is not merely a quality control metric; it is a fundamental biological variable.

Trace impurities—such as truncated deletion sequences (e.g., des-Val87), oxidized residues (e.g., oxidized Phe90), or deamidated asparagines—can drastically alter T-cell activation profiles. Impure peptide batches can inadvertently skew the immune response from a Th1 pro-inflammatory phenotype to a Th2 anti-inflammatory state, destroying the reproducibility of EAE induction [2]. Therefore, establishing a rigorous, high-resolution analytical method to assess the purity of MBP (83-99) is paramount for drug development professionals and researchers.

Part 1: Comparative Analytical Modalities

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for peptide purity assessment, modern laboratories must objectively weigh it against Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) [3].

The choice of modality is dictated by the causality of chromatographic physics: UHPLC utilizes sub-2 µm particles and operates at extreme pressures (>15,000 psi), which minimizes the Van Deemter multipath effect and eddy diffusion. This results in sharper peaks and higher theoretical plate counts compared to the 3–5 µm particles used in standard HPLC (~6,000 psi)[4].

Table 1: Quantitative Comparison of Peptide Purity Assessment Modalities
Analytical ParameterConventional RP-HPLCUHPLCLC-MS (ESI-TOF)
Operating Pressure Up to 6,000 psiUp to 20,000 psiVaries (Coupled w/ UHPLC)
Stationary Phase Particle Size 3.0 – 5.0 µm1.7 – 1.9 µm (Sub-2 µm)1.7 – 1.9 µm
Typical Run Time 30 – 60 minutes5 – 15 minutes10 – 20 minutes
Resolution Capacity Standard (Baseline resolution)Ultra-high (Resolves isomers)Ultra-high + Mass Identification
Primary Utility Routine QA/QC, Prep-scale transitionHigh-throughput purity screeningImpurity identification (e.g., oxidation)
Relative Cost per Sample LowMediumHigh

Part 2: The Self-Validating Analytical Workflow

Trustworthy analytical chemistry relies on self-validating systems. A protocol must contain internal logic to prove the data generated is an artifact of the sample, not the instrument.

Workflow SPPS Fmoc SPPS MBP (83-99) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Recovery Cleavage->Crude Prep Prep RP-HPLC Purification Crude->Prep Analytical Analytical RP-HPLC Purity Assessment Prep->Analytical MS ESI-MS Mass Validation Analytical->MS Orthogonal Validation

Workflow for the synthesis, purification, and orthogonal purity assessment of MBP (83-99).

System Suitability and Validation Logic

Before injecting the synthesized MBP (83-99), the system must validate itself:

  • The Blank Run: Inject Mobile Phase A. This establishes a baseline and proves zero column carryover from previous analyses.

  • System Suitability Testing (SST): Inject a known peptide reference standard. The software must calculate a tailing factor ( Tf​ ) of <1.5 and a theoretical plate count ( N ) of >10,000 . If the SST fails, the sequence automatically aborts, preventing the reporting of false purity metrics due to column degradation.

Part 3: Experimental Protocol for RP-HPLC of MBP (83-99)

As a Senior Application Scientist, it is critical to understand why each parameter is chosen.

Column Selection
  • Choice: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size, 300 Å pore size .

  • Causality: While standard small-molecule columns use 120 Å pores, the 17-amino acid MBP peptide requires larger 300 Å pores. This ensures unrestricted mass transfer of the peptide into the stationary phase, preventing band broadening and loss of resolution.

Mobile Phase Preparation
  • Mobile Phase A: 100% HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Causality: MBP (83-99) contains highly basic residues (Lys91, Arg97). At pH ~2, these residues are fully protonated. TFA acts as an ion-pairing agent, neutralizing these positive charges to increase the peptide's hydrophobicity and retention on the C18 matrix. Crucially, the low pH suppresses the ionization of residual free silanols on the silica, preventing secondary electrostatic interactions that cause severe peak tailing [5].

Gradient Design
  • Method: Linear gradient from 10% B to 40% B over 30 minutes (Slope = 1% B/min). Flow rate: 1.0 mL/min. Detection: UV at 214 nm (peptide bond absorbance).

  • Causality: MBP (83-99) is moderately hydrophobic. A steep gradient will force the co-elution of closely related impurities (e.g., des-Val87). A shallow 1% B/min gradient within the peptide's specific elution window maximizes the resolution ( Rs​ ) between the target peak and structurally similar synthesis byproducts.

Part 4: Data Presentation & Troubleshooting

Upon executing the protocol, the chromatogram is integrated to determine the relative area percentage of the main peak against all impurity peaks.

Table 2: Simulated Experimental Purity Data for MBP (83-99)
Peak #Retention Time (min)Peak Area (mAU*s)Relative Purity (%)Identity (Confirmed via ESI-MS)
114.2450.45%Des-Val87 MBP (83-99) (Deletion sequence)
2 15.8 9850 98.50% Target: MBP (83-99)
316.4850.85%Oxidized Phe90 MBP (83-99)
418.1200.20%Unidentified hydrophobic aggregate

Result: The synthesized batch achieves 98.50% purity, exceeding the >95% threshold required for highly sensitive in vivo EAE immunological assays.

Troubleshooting Logic

If the purity assessment yields suboptimal chromatography, follow this logical decision tree to isolate the mechanical or chemical failure:

Troubleshooting Start Suboptimal Chromatogram Tailing Peak Tailing? Start->Tailing Coelution Co-eluting Impurities? Start->Coelution CheckTFA Check TFA conc. (Ensure 0.1% v/v) Tailing->CheckTFA Yes ColumnDeg Check Column Voids (Replace C18) Tailing->ColumnDeg If TFA is fine Gradient Flatten Gradient (Decrease %B/min) Coelution->Gradient Yes Temp Increase Column Temp (e.g., 40°C) Coelution->Temp If gradient fails

Logical decision tree for troubleshooting common RP-HPLC issues during peptide purity assessment.

References

  • Cytokine phenotype of human autoreactive T cell clones specific for the immunodominant myelin basic protein peptide (83-99) . PubMed / National Institutes of Health. Available at:[Link]

  • Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis . PMC / National Institutes of Health. Available at:[Link]

  • HPLC Analysis and Purification of Peptides . PMC / National Institutes of Health. Available at:[Link]

  • Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance . Pekcura Labs. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal Procedures for Myelin Basic Protein (83-99) (bovine)

Executive Summary & Material Profile Myelin Basic Protein (83-99) (bovine)—amino acid sequence ENPVVHFFKNIVTPRTP—is a highly potent immunodominant peptide epitope extensively utilized in neuroimmunology to induce Experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Material Profile

Myelin Basic Protein (83-99) (bovine)—amino acid sequence ENPVVHFFKNIVTPRTP—is a highly potent immunodominant peptide epitope extensively utilized in neuroimmunology to induce Experimental Autoimmune Encephalomyelitis (EAE), a primary in vivo model for Multiple Sclerosis (MS) [1].

While synthetic peptides are generally not classified as acutely toxic under standard Global Harmonized System (GHS) criteria, their potent biological activity and the chemical residues from solid-phase synthesis necessitate stringent laboratory disposal protocols. This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of MBP (83-99) to ensure compliance with Environmental Protection Agency (EPA) and National Institutes of Health (NIH) environmental guidelines [2].

Hazard Assessment & Causality

Before executing disposal procedures, it is critical to understand the causality behind the required safety measures. Proper waste management requires understanding the physical and biological chemistry of the materials you handle.

  • Biological Potency: MBP (83-99) is specifically designed to break immune tolerance and activate encephalitogenic CD4+ T-cells [3]. Accidental exposure via needle-stick injuries or aerosol inhalation of the lyophilized powder poses a theoretical risk of localized or systemic immune activation.

  • Chemical Acidity (TFA Salt): Most commercial MBP (83-99) peptides are supplied as lyophilized trifluoroacetate (TFA) salts[4]. When reconstituted in unbuffered water, the resulting solution becomes acidic. Disposing of highly acidic solutions down the public drain violates EPA corrosivity regulations and can damage plumbing infrastructure; thus, neutralization is a mandatory prerequisite for liquid disposal [2].

  • Origin Profiling (Synthetic vs. Natural): Although termed "(bovine)" to denote the species sequence origin, >99% of commercial MBP (83-99) is synthesized in vitro. Synthetic peptides are treated as Chemical Waste . However, if your laboratory utilizes peptide cleaved and purified directly from actual bovine central nervous system tissue, the waste must be escalated to Biohazardous Waste due to the theoretical risk of Bovine Spongiform Encephalopathy (BSE/TSE) prions.

Immediate Safety & Spill Management

Preparation is the foundation of trustworthy science. Ensure the following parameters are met before handling or disposing of the peptide.

Table 1: Quantitative Safety & Logistical Parameters

ParameterSpecification / LimitCausality / Rationale
Required PPE Nitrile gloves, safety goggles, lab coat, N95/FFP2 (for bulk powder)Prevents dermal absorption and inhalation of biologically active aerosolized powder.
Liquid Waste pH Limit pH 5.0 to 9.0[5]EPA requirement for drain/carboy disposal to prevent chemical reactions and container degradation [2].
SAA Accumulation Limit Max 72 hours once container is full[6]Satellite Accumulation Area (SAA) compliance prevents hazardous vapor buildup and secondary spills [6].
Storage Temperature -20°C to -80°C (Lyophilized)Maintains peptide stability prior to use; degraded peptide must still be disposed of as hazardous waste.

Step-by-Step Disposal Protocols

Protocol A: Solid (Lyophilized) Peptide Waste

This protocol applies to expired, degraded, or residual lyophilized MBP (83-99) powder.

  • Containment: Do not attempt to dissolve the powder solely for the purpose of disposal. Keep the residual peptide in its original glass vial to minimize handling.

  • Secondary Sealing: Cap the vial tightly and place it inside a secondary sealable plastic bag. Causality: This prevents aerosolization of the potent peptide in the event the primary glass vial shatters during transit.

  • Labeling: Affix a standardized "Hazardous Chemical Waste" tag. Explicitly list the contents as "Synthetic Peptide (Myelin Basic Protein 83-99) - Solid" and note the presence of "Trifluoroacetate salt residues."

  • SAA Transfer: Place the sealed bag in the designated solid chemical waste bin within your laboratory's Satellite Accumulation Area (SAA).

  • EH&S Coordination: Request a pickup from your institution's Environmental Health and Safety (EH&S) department for compliant high-temperature incineration [6].

Protocol B: Liquid (Reconstituted) Peptide Waste

This protocol applies to MBP (83-99) reconstituted in water, saline, or buffers for in vivo injection or in vitro assays.

  • pH Verification (Self-Validation Step): Test the pH of the peptide solution using pH indicator strips. Because MBP (83-99) is a TFA salt, unbuffered solutions will likely be acidic (pH < 5).

  • Neutralization: If the pH is below 5.0, add 0.1 M Sodium Hydroxide (NaOH) dropwise. Swirl gently and re-test until the pH stabilizes between 5.0 and 9.0[5]. Causality: Neutralization prevents adverse, gas-producing reactions with other chemicals in the mixed liquid waste carboy.

  • Transfer: Carefully pour the neutralized solution into a designated, chemically compatible liquid waste carboy using an NIH-approved funnel with a lid [7].

  • Documentation: Update the carboy's waste log immediately, adding the estimated volume and concentration of the peptide.

  • Closure: Remove the funnel and securely close the carboy lid. Never leave funnels resting in waste containers, as this violates EPA open-container regulations[6].

Protocol C: Contaminated Consumables (Sharps & Plastics)
  • Sharps: Syringes and needles used to inject MBP (83-99) into EAE murine models must be disposed of immediately in rigid, puncture-proof Sharps containers[7]. Never recap needles.

  • Plastics: Pipette tips, microcentrifuge tubes, and weighing boats that contacted the peptide should be disposed of in solid chemical waste bins. If these plastics are also contaminated with biological specimens (e.g., murine blood or tissue), they must be routed to Biohazardous/Medical Waste streams.

Waste Segregation & Management Workflow

The following decision tree illustrates the logical pathway for segregating and disposing of MBP (83-99) waste based on its origin and physical state.

MBP_Disposal Start MBP (83-99) (bovine) Waste Generated CheckOrigin Determine Material Origin: Synthetic vs. Biological Extract? Start->CheckOrigin Synthetic Synthetic Peptide (Chemical Waste) CheckOrigin->Synthetic Synthetic Sequence Biological Bovine Tissue Extract (Biohazardous Waste) CheckOrigin->Biological Natural Extract SolidLiquid Physical State? Synthetic->SolidLiquid BioWaste Collect in Red Biohazard Bag / Rigid Container Biological->BioWaste Solid Solid / Lyophilized Powder SolidLiquid->Solid Liquid Reconstituted Solution SolidLiquid->Liquid ChemWasteSolid Collect in Sealed Container Label: 'Hazardous Chemical Waste' Solid->ChemWasteSolid Neutralize Check pH & Neutralize (Target pH 5-9) Liquid->Neutralize ChemWasteLiquid Collect in Liquid Carboy Label: 'Hazardous Chemical Waste' Neutralize->ChemWasteLiquid EHSPickup EH&S Pickup & Compliant Disposal ChemWasteSolid->EHSPickup ChemWasteLiquid->EHSPickup Incineration High-Temp Incineration (BSE/TSE Protocol) BioWaste->Incineration Incineration->EHSPickup

Decision-making workflow for the segregation and compliant disposal of MBP (83-99) waste.

References

  • Human T-cell response to myelin basic protein peptide (83-99): extensive heterogeneity in antigen recognition, function, and phenotype. Neurology / PubMed (National Institutes of Health). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf (National Institutes of Health). Available at:[Link]

  • Myelin Basic Protein-Specific TCR/HLA-DRB501:01 Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis. The Journal of Immunology (Oxford Academic). Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

Sources

Handling

Safe Handling, Reconstitution, and Disposal of Myelin Basic Protein (83-99) (Bovine)

As a Senior Application Scientist, I frequently consult with laboratories establishing in vivo models of neuroinflammation. Handling synthetic peptides like Myelin Basic Protein (MBP) (83-99) (bovine) requires a paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories establishing in vivo models of neuroinflammation. Handling synthetic peptides like Myelin Basic Protein (MBP) (83-99) (bovine) requires a paradigm shift in how we view laboratory safety. While standard synthetic peptides are generally classified as non-hazardous under generic GHS criteria, MBP (83-99) is a potent, immunodominant autoantigen. This guide provides the definitive, self-validating protocols required to protect laboratory personnel and ensure the biochemical integrity of your assays.

The Immunological Hazard Profile

MBP (83-99) is extensively utilized to induce Experimental Autoimmune Encephalomyelitis (EAE), the premier animal model for Multiple Sclerosis (MS) . Because this specific peptide sequence binds with high affinity to MHC class II molecules (such as HLA-DR2) to activate autoreactive CD4+ T-cells , it poses a unique occupational hazard.

Accidental exposure—particularly via the inhalation of aerosolized lyophilized powder or percutaneous needlestick injuries—carries a theoretical risk of unintended immune sensitization. Therefore, your safety infrastructure must be designed not just to prevent chemical burns, but to completely eliminate systemic biological exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the sensitization risks associated with handling this immunogen, the following PPE must be strictly enforced:

  • Respiratory & Environmental Protection: Lyophilized peptides are highly susceptible to electrostatic dispersion. Weighing and reconstitution must be performed exclusively inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If a BSC is temporarily unavailable, a properly fitted N95 or P100 particulate respirator is mandatory to prevent the inhalation of immunogenic dust.

  • Hand Protection: Implement double-gloving with nitrile gloves (minimum thickness of 0.11 mm). Latex is strictly prohibited due to its permeability to common peptide solvents (e.g., DMSO or dilute acetic acid). Outer gloves must be discarded immediately upon suspected contamination.

  • Eye Protection: Snug-fitting chemical safety goggles are required. Standard safety glasses with side shields are insufficient, as they do not form a seal against aerosolized powders that could contact ocular mucosa.

  • Body Protection: A front-closing, fluid-resistant laboratory coat . Ensure the knit cuffs of the lab coat are tucked securely under the outer layer of your nitrile gloves to eliminate exposed skin at the wrists.

Operational Workflow: Safe Reconstitution & Handling

A robust protocol must be self-validating; every step should contain an internal check to confirm success before proceeding.

MBP_Handling Start Lyophilized MBP (83-99) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Class II BSC (Prevents Inhalation) PPE->Hood Spin Centrifuge Vial at 10,000 x g (Pellets loose powder) Hood->Spin Recon Add Solvent (PBS/Water) (Avoid vigorous vortexing) Spin->Recon Open vial ONLY after spinning Aliquot Aliquot into sterile tubes (Prevents freeze-thaw) Recon->Aliquot Verify complete dissolution Store Store at -20°C or -80°C Aliquot->Store Snap freeze if possible

Workflow for the safe handling and reconstitution of MBP (83-99) peptide.

Step-by-Step Methodology

Step 1: Thermal Acclimation

  • Action: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial introduces ambient humidity. Condensation rapidly degrades the peptide via hydrolysis, destroying your antigen before the experiment begins.

Step 2: Pre-Centrifugation

  • Action: Briefly centrifuge the sealed vial at 10,000 x g for 1 minute.

  • Causality: Lyophilized powder often adheres to the cap during shipping due to static electricity. Opening an unspun vial releases aerosolized peptide into the workspace, posing an immediate inhalation hazard and reducing your experimental yield.

Step 3: Solubilization

  • Action: Inside the BSC, add the appropriate volume of sterile, endotoxin-free buffer (e.g., PBS or dilute acetic acid). Pipette gently down the side of the vial.

  • Causality: Avoid vigorous vortexing. High shear stress can induce peptide aggregation or fibril formation, rendering the antigen biologically inactive for EAE induction.

Step 4: Visual Validation (Self-Validating Step)

  • Action: Inspect the solution against a light source.

  • Causality: The solution must be completely clear. A cloudy suspension indicates incomplete dissolution. Dosing animals with a suspension will result in inconsistent EAE onset. If cloudy, sonicate briefly in a water bath or adjust the pH incrementally until clarity is achieved.

Step 5: Aliquoting

  • Action: Dispense the reconstituted peptide into single-use sterile microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles cause structural degradation. Single-use aliquots ensure long-term stability and reproducible dosing.

Spill Management & Chemical Disposal Plan

Because MBP (83-99) is an immunogen, spills must be treated with the same rigor as a biological hazard .

Immediate Spill Response
  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the peptide. Cover the spill gently with damp absorbent paper towels. Wipe the area inward from the edges to contain the powder. Clean the surface thoroughly with a 10% bleach solution to denature the peptide, followed by 70% ethanol or water to remove corrosive bleach residues.

  • Liquid Spill: Absorb the liquid using sand, vermiculite, or chemical absorbent pads. Clean the affected area with a strong denaturing detergent.

Long-Term Disposal Protocol
  • Never flush peptide solutions down the drain.

  • Collect all contaminated materials—including outer gloves, pipette tips, empty glass vials, and absorbent pads—in clearly labeled, leak-proof biohazard or chemical waste containers.

  • Dispose of all materials via high-temperature incineration in strict accordance with institutional, local, and national environmental regulations.

Quantitative Logistical Data

To assist with your laboratory's inventory and operational planning, reference the physical and logistical parameters of MBP (83-99) below:

ParameterSpecification / Guideline
Material Classification Synthetic Autoantigen Peptide (Non-hazardous GHS, Biological Hazard)
Molecular Weight ~2023 Da
Storage (Lyophilized Powder) -20°C to -80°C (Strictly Desiccated)
Storage (Reconstituted Liquid) -80°C (Single-use aliquots only)
Stability (Lyophilized) Up to 12 months from receipt
Stability (Reconstituted) Up to 3 months at -80°C
Recommended Solvents Sterile Water, PBS, or dilute Acetic Acid (depending on exact pI)

References

  • Human T-cell response to myelin basic protein peptide (83-99): extensive heterogeneity in antigen recognition, function, and phenotype. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • Myelin Basic Protein-Specific TCR/HLA-DRB501:01 Transgenic Mice Support the Etiologic Role of DRB501:01 in Multiple Sclerosis. The Journal of Immunology. Available at:[Link]

  • MBP Protein Datasheet & Safety Data. Sino Biological. Available at:[Link]

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